1-Thiazol-4-YL-ethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-8-3-7-5/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSQSRLKMIEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595113 | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-02-7 | |
| Record name | α-Methyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Thiazol-4-yl)ethan-1-amine: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 1-(Thiazol-4-yl)ethan-1-amine, a heterocyclic amine of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, and potential applications, grounding our discussion in established chemical principles and citing authoritative sources. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.
Introduction: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] It is a key structural component in a wide array of natural products, such as Vitamin B1 (Thiamine), and synthetic compounds with diverse pharmacological activities.[2][3] The thiazole nucleus is present in numerous approved drugs, demonstrating antimicrobial, antiretroviral, antifungal, anti-inflammatory, and anticancer properties.[2][4][5] Its unique electronic properties and ability to form multiple hydrogen bonds and other non-covalent interactions contribute to its promiscuity as a pharmacophore.[6]
1-(Thiazol-4-yl)ethan-1-amine, with its chiral ethylamine substituent on the thiazole core, represents a valuable building block for creating novel bioactive molecules. The primary amine offers a reactive handle for further chemical modification, allowing for the exploration of a vast chemical space in the quest for new therapeutic agents.
Physicochemical and Structural Properties
While extensive experimental data for 1-(Thiazol-4-yl)ethan-1-amine is not broadly published, we can infer its core properties from its structure and data on related compounds, such as its ketone precursor, 1-(Thiazol-4-yl)ethanone.
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₅H₈N₂S | Based on structure |
| Molecular Weight | 128.20 g/mol | [7] |
| IUPAC Name | 1-(1,3-Thiazol-4-yl)ethan-1-amine | Standard nomenclature |
| CAS Number | 1344637-19-9 ((S)-enantiomer) | [8] |
| Appearance | Likely a liquid or low-melting solid | (Analogy to similar structures) |
| Boiling Point | Not established; expected to be higher than its ketone precursor | General chemical principles |
| Solubility | Expected to be soluble in organic solvents and aqueous acid | Presence of basic amine group |
| pKa (of conjugate acid) | Estimated 7-9 | Typical for primary amines |
Spectroscopic Characterization: The structural elucidation of 1-(Thiazol-4-yl)ethan-1-amine would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons (typically in the aromatic region, δ 7-9 ppm), the methine proton of the ethylamine group, and the methyl and amine protons.[9]
-
¹³C NMR: The carbon NMR would reveal the characteristic chemical shifts for the carbons of the thiazole ring and the ethylamine side chain.[10]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Synthesis and Purification: A Practical Workflow
A common and efficient route to synthesize 1-(Thiazol-4-yl)ethan-1-amine is through the reductive amination of its corresponding ketone, 1-(Thiazol-4-yl)ethanone. This method is widely used in medicinal chemistry due to its reliability and broad substrate scope.
Proposed Synthetic Protocol: Reductive Amination
This protocol is a self-validating system, where the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic analysis.
Step 1: Imine Formation
-
Dissolve 1-(Thiazol-4-yl)ethanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a source of ammonia, like ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature. The formation of the intermediate imine can be monitored by TLC or ¹H NMR.
Step 2: Reduction
-
Once imine formation is significant, add a reducing agent. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are common choices. Add the reducing agent portion-wise to control the reaction rate.
-
Continue stirring at room temperature until the reaction is complete (as indicated by TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water or a dilute acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-(Thiazol-4-yl)ethan-1-amine.
Synthesis Workflow Diagram
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. kuey.net [kuey.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. 1344637-19-9|(S)-1-(Thiazol-4-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
"1-Thiazol-4-YL-ethylamine" chemical structure and CAS number
An In-Depth Technical Guide to 1-(Thiazol-4-yl)ethylamine: A Key Building Block in Modern Drug Discovery
Introduction
1-(Thiazol-4-yl)ethylamine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. As a chiral amine featuring a thiazole nucleus, it serves as a crucial building block in the synthesis of complex molecular architectures destined for therapeutic applications. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide provides a comprehensive overview of the chemical structure, synthesis, properties, and applications of 1-(Thiazol-4-yl)ethylamine for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
The structural foundation of 1-(Thiazol-4-yl)ethylamine consists of an ethylamine substituent at the fourth position of a 1,3-thiazole ring. The amine group is located on the first carbon of the ethyl chain (the α-carbon), which is a chiral center. This chirality is of paramount importance in drug development, as stereoisomers often exhibit different pharmacological and toxicological profiles.
The precise identification of this compound is critical for reproducibility in research and manufacturing. The primary identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.
| Identifier | Value |
| Compound Name | 1-(Thiazol-4-yl)ethylamine |
| Synonyms | 1-(1,3-Thiazol-4-yl)ethan-1-amine, 4-(1-Aminoethyl)thiazole |
| CAS Number | 885279-02-7[3] |
| Molecular Formula | C₅H₈N₂S[4][5] |
| Molecular Weight | 128.20 g/mol [4][5] |
| IUPAC Name | 1-(1,3-Thiazol-4-yl)ethan-1-amine |
| SMILES | CC(N)C1=CSC=N1 |
| InChI | InChI=1S/C5H8N2S/c1-4(6)5-3-8-2-7-5/h2-4H,6H2,1H3 |
| InChIKey | YHQRMABVAYJSLQ-UHFFFAOYSA-N |
Synthetic Approaches
The synthesis of 1-(Thiazol-4-yl)ethylamine can be accomplished through various synthetic routes. A common and logical approach involves the reductive amination of a corresponding ketone precursor, 4-acetylthiazole. This method is widely used in medicinal chemistry for its reliability and control over the introduction of the amine functionality.
Protocol: Synthesis via Reductive Amination of 4-Acetylthiazole
This two-step protocol outlines a representative synthesis. The first step is the formation of an imine or enamine intermediate from 4-acetylthiazole and an ammonia source, followed by in-situ reduction to the desired primary amine.
Step 1: Imine Formation and In-Situ Reduction
-
Reaction Setup : To a solution of 4-acetylthiazole (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) at room temperature, add ammonium acetate (NH₄OAc, 5-10 eq) or another ammonia source.
-
Reductant Addition : Once the 4-acetylthiazole is fully dissolved, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise. The choice of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Quenching : Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) to neutralize the excess reducing agent and hydrolyze any remaining imine.
-
Extraction : Basify the aqueous solution with a base (e.g., NaOH or Na₂CO₃) to a pH of >10 to deprotonate the amine. Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Thiazol-4-yl)ethylamine.
Causality Behind Experimental Choices:
-
Solvent : Methanol or ethanol are chosen for their ability to dissolve both the reactants and the borohydride reducing agents.
-
Ammonia Source : Ammonium acetate serves as both an ammonia source and a mild acidic catalyst to promote imine formation.
-
Reducing Agent : Sodium cyanoborohydride is effective at a pH range of 6-7, which is ideal for reductive amination. It is stable enough to not reduce the ketone starting material but reactive enough to reduce the iminium ion intermediate as it forms.
Caption: Reductive amination workflow for the synthesis of 1-(Thiazol-4-yl)ethylamine.
Applications in Research and Drug Development
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of diseases.[1] Its incorporation into a molecule can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties. 1-(Thiazol-4-yl)ethylamine is a particularly valuable building block because it combines the privileged thiazole scaffold with a chiral primary amine, a functional group essential for forming salt bridges and hydrogen bonds with protein targets.
Key Therapeutic Areas:
-
Oncology : Many kinase inhibitors incorporate heterocyclic rings to interact with the ATP-binding pocket of kinases. The thiazole ring can act as a hinge-binder, a common motif in kinase inhibitor design.[6]
-
Antimicrobial Agents : The thiazole ring is a key component of the penam and cephem skeletons of penicillin and cephalosporin antibiotics. Novel thiazole derivatives continue to be explored as potential antibacterial and antifungal agents.[2][7][8]
-
Anti-inflammatory Drugs : Non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam feature a thiazole ring, highlighting its utility in developing agents that target inflammatory pathways.[1]
-
Neuroscience : Thiazole-containing compounds have been investigated for their activity on central nervous system targets. For instance, MTEP is a known negative allosteric modulator of the mGlu5 receptor.[9]
The presence of the chiral amine allows for the diastereoselective synthesis of more complex molecules, which is critical as the stereochemistry of a drug can profoundly impact its efficacy and safety.
Caption: Relationship between molecular features and potential biological applications.
Conclusion
1-(Thiazol-4-yl)ethylamine stands out as a high-value building block for the synthesis of novel therapeutic agents. Its structure, combining a privileged thiazole heterocycle with a chiral primary amine, offers a versatile platform for creating compounds with diverse pharmacological activities. A thorough understanding of its chemical identity, synthetic routes, and the functional role of its structural components is essential for its effective application in modern drug discovery and development. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage this potent scaffold in their scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 3. Buy Online CAS Number 885279-02-7 - TRC - 1-(Thiazol-4-yl)ethylamine | LGC Standards [lgcstandards.com]
- 4. CAS 7728-74-7 | 2-(Thiazol-4-YL)ethylamine - Synblock [synblock.com]
- 5. chemscene.com [chemscene.com]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine | C11H8N2S | CID 9794218 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Potential of 1-Thiazol-4-YL-ethylamine: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, underpinning a multitude of biologically active compounds. This technical guide delves into the latent potential of a specific, yet under-explored derivative, 1-Thiazol-4-YL-ethylamine. While direct extensive research on this molecule is nascent, this document synthesizes the current understanding of closely related thiazole analogs to project its probable biological activities and guide future research. We will explore its synthesis, potential therapeutic applications, and the experimental methodologies required to validate these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive framework for investigating this compound as a novel therapeutic agent.
Introduction: The Thiazole Moiety - A Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of pharmacologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug design. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This inherent versatility of the thiazole core provides a strong rationale for the exploration of its lesser-known derivatives, such as this compound.
This guide will provide a structured approach to unlocking the potential of this compound, from its fundamental synthesis to the evaluation of its biological impact.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a α-haloketone with a thioamide.
A plausible synthetic route is outlined below:
Workflow for the Synthesis of this compound
Caption: A proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
Dissolution: Dissolve 4-acetylthiazole in a suitable solvent such as methanol.
-
Addition of Amine Source: Add an excess of ammonia in the form of ammonium acetate or a solution of ammonia in methanol.
-
Introduction of Reducing Agent: Slowly add a reducing agent, for instance, sodium cyanoborohydride, to the reaction mixture. The reaction should be kept under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Postulated Biological Activities and Investigational Approaches
Based on the extensive literature on thiazole derivatives, we can hypothesize several potential biological activities for this compound. The following sections will explore these possibilities and outline the experimental workflows to test these hypotheses.
Anticancer Activity
Numerous thiazole-containing compounds have exhibited potent anticancer properties by targeting various cellular pathways.[3][4] The structural similarity of this compound to known anticancer agents warrants an investigation into its potential in this therapeutic area.
Hypothesized Mechanism of Action:
-
Kinase Inhibition: The ethylamine side chain could potentially interact with the ATP-binding site of various kinases implicated in cancer progression.
-
Tubulin Polymerization Inhibition: The thiazole ring might bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]
Experimental Workflow for Anticancer Activity Evaluation
Caption: A stepwise approach to evaluate the anticancer potential of this compound.
Key Experimental Protocols:
-
MTT Assay: To assess the cytotoxic effects on various cancer cell lines.
-
Flow Cytometry: To determine the effect on the cell cycle distribution.
-
Western Blotting: To analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[1] The unique structural attributes of this compound suggest it could possess antibacterial or antifungal properties.
Hypothesized Mechanism of Action:
-
Enzyme Inhibition: The compound may inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
-
Cell Wall Synthesis Disruption: The thiazole moiety could interfere with the biosynthesis of the bacterial cell wall.
Experimental Workflow for Antimicrobial Activity Screening
Caption: A workflow for the comprehensive evaluation of antimicrobial activity.
Key Experimental Protocols:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) against a range of microorganisms.
-
Time-Kill Assays: To assess the bactericidal or fungicidal activity over time.
Structure-Activity Relationship (SAR) Insights
While SAR data for this compound is not directly available, we can extrapolate from related structures. For instance, a patent for thiazole derivatives as potential anticancer agents suggests that substitutions on the thiazole ring and the nature of the side chain are critical for activity.[5] Future research should focus on synthesizing analogs of this compound with modifications at the ethylamine side chain and the thiazole ring to build a comprehensive SAR profile.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the vast chemical space of thiazole derivatives. This guide provides a foundational framework for its synthesis and the systematic investigation of its potential biological activities, with a primary focus on its anticancer and antimicrobial properties. The proposed experimental workflows offer a clear path for researchers to validate these hypotheses and elucidate the molecule's mechanism of action. Further exploration through analog synthesis and comprehensive SAR studies will be crucial in optimizing its potential therapeutic efficacy. The journey to unlock the full potential of this compound has just begun, and it holds the promise of contributing to the development of novel therapeutic agents.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazol derivatives for treating cancer - Patent WO-2009046842-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to 1-Thiazol-4-YL-ethylamine Derivatives: Synthesis, Properties, and Therapeutic Potential
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a foundational structural motif in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a "privileged scaffold" — a molecular framework that is recurrently found in biologically active compounds.[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3][4] This guide focuses specifically on the This compound core and its derivatives, a class of compounds with significant, yet underexplored, potential in drug discovery. We will delve into the synthetic strategies, structure-activity relationships (SAR), and promising therapeutic applications, particularly in neurodegenerative and infectious diseases, providing a technical resource for researchers and drug development professionals.
Core Synthesis Strategies: Building the this compound Framework
The construction of the thiazole ring is a well-established field in synthetic organic chemistry. The most prominent and versatile method is the Hantzsch Thiazole Synthesis , first reported in 1887.[5] This methodology and its modern variations form the primary route to the this compound core.
The general workflow involves the condensation reaction between an α-haloketone and a thioamide. To generate the specific 4-substituted ethylamine core, the strategy requires careful selection of starting materials, often involving a protected amino group that can be deprotected in a final step.
Caption: Fig. 1: General Synthetic Workflow via Hantzsch Synthesis.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines a generalized procedure for synthesizing a this compound derivative, adapted from common methodologies for thiazole synthesis.[4][6][7]
Objective: To synthesize N-Benzyl-1-(thiazol-4-yl)ethan-1-amine.
Materials:
-
3-Bromo-4-oxopentan-2-yl acetate (α-haloketone precursor)
-
Thiobenzamide (Thioamide)
-
Ethanol (Solvent)
-
Triethylamine (Base, optional)[4]
-
Sodium borohydride (Reducing agent)
-
Methanol (Solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (Drying agent)
Step-by-Step Methodology:
-
Cyclocondensation (Hantzsch Reaction):
-
In a round-bottom flask, dissolve thiobenzamide (1.0 eq) in absolute ethanol (20 mL).
-
Add 3-bromo-4-oxopentan-2-yl acetate (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid, wash with cold ethanol, and dry. If not, proceed to solvent removal.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, 1-(2-methylthiazol-4-yl)ethan-1-one.
-
Purify the crude product by recrystallization from ethanol or column chromatography on silica gel.
-
-
Reductive Amination:
-
Dissolve the purified 1-(2-methylthiazol-4-yl)ethan-1-one (1.0 eq) and benzylamine (1.2 eq) in methanol (30 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).
-
Stir for 30 minutes, then neutralize with a saturated sodium bicarbonate solution until pH ~8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the resulting crude oil using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product, N-Benzyl-1-(thiazol-4-yl)ethan-1-amine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]
-
Potential Therapeutic Applications
The this compound scaffold is a versatile platform for developing agents against a range of diseases. Key areas of interest include neurodegenerative disorders and infectious diseases.
Neurodegenerative Disorders: Cholinesterase Inhibition
A prominent strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8] Several studies have demonstrated that thiazole derivatives are potent AChE inhibitors.[9][10] The thiazole ring and its substituents can interact with key residues in the active site of the AChE enzyme.[11]
The mechanism involves the binding of the inhibitor to the enzyme's active site, preventing the hydrolysis of acetylcholine. This increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.
Caption: Fig. 2: Mechanism of AChE Inhibition by Thiazole Derivatives.
Structure-Activity Relationship (SAR) Insights: Studies on thiazolylhydrazone derivatives have provided valuable SAR data. The inhibitory potency is highly dependent on the nature and position of substituents.[8][11]
| Compound ID | Substitution on Phenyl Ring | AChE IC₅₀ (µM) | Reference |
| 2a | 3-OH | 0.063 ± 0.003 | [8][11] |
| 2b | 4-OH | 0.056 ± 0.002 | [8][11] |
| 2e | 4-Cl | 0.040 ± 0.001 | [8][11] |
| 2g | 4-F | 0.031 ± 0.001 | [8][11] |
| 2i | 4-NO₂ | 0.028 ± 0.001 | [8][11] |
| Donepezil | (Reference Drug) | 0.026 ± 0.001 | [11] |
Table 1: In vitro Acetylcholinesterase (AChE) inhibitory activity of selected thiazole analogs. Data shows that electron-withdrawing groups at the para-position of a phenyl substituent, such as nitro (NO₂) and fluoro (F), enhance inhibitory activity, with compound 2i showing potency comparable to the standard drug Donepezil.[8][11]
Infectious Diseases: Antimicrobial and Antifungal Potential
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][7][12] Their mechanisms of action can be diverse, with some derivatives shown to inhibit essential bacterial enzymes like DNA gyrase.[7]
Antimicrobial Activity Profile: The antimicrobial efficacy of thiazole-pyridine hybrids has been evaluated against a panel of pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying this activity.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 13a | Staphylococcus aureus | 93.7 | [7] |
| 13a | Bacillus subtilis | 46.9 | [7] |
| 13a | Escherichia coli | 93.7 | [7] |
| 13a | Candida albicans (Fungus) | 7.8 | [7] |
| 13a | Aspergillus fumigatus (Fungus) | 5.8 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of a representative thiazole-pyridine derivative (13a) against various microbes. The compound shows notable activity, particularly against fungal strains.[7]
The potent antifungal activity suggests that these compounds may interfere with fungal-specific pathways, such as the biosynthesis of ergosterol, a critical component of the fungal cell membrane. Molecular docking studies have predicted that some thiazoles inhibit the enzyme 14α-lanosterol demethylase, a key player in this pathway.[12]
Challenges and Future Directions: Navigating the Path to Clinical Application
While the therapeutic potential is significant, the development of this compound derivatives is not without challenges. Thiazole-containing compounds, particularly 2-aminothiazoles, have been identified as potential "frequent hitters" or promiscuous inhibitors in high-throughput screening campaigns.[2] This designation means they can show activity in a wide range of assays through non-specific mechanisms, such as aggregation or redox activity, rather than specific target engagement.
Self-Validating Protocols to Ensure Trustworthiness:
To mitigate this risk, a rigorous hit validation cascade is essential.
-
Confirmation of Purity: Ensure all tested compounds are of high purity (>95%) to rule out artifacts from impurities.
-
Orthogonal Assays: Confirm activity in a secondary, different format assay that measures the same biological endpoint.
-
Detergent Sensitivity: Re-test active compounds in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Loss of activity often indicates inhibition is due to compound aggregation.
-
Structure-Activity Relationship (SAR) Analysis: A steep and logical SAR, where small structural changes lead to significant and predictable changes in activity, is a strong indicator of a specific binding mode.[2]
-
Biophysical Validation: Directly demonstrate binding to the putative target using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays.
Conclusion
The this compound core represents a promising and versatile scaffold for the development of novel therapeutics. The well-established Hantzsch synthesis provides a reliable and adaptable route to a diverse library of derivatives. These compounds have demonstrated potent biological activity, particularly as cholinesterase inhibitors for neurodegenerative diseases and as antimicrobial agents to combat infectious diseases.[7][8] The key to unlocking their clinical potential lies in a deep understanding of their structure-activity relationships and the implementation of rigorous, self-validating experimental protocols to ensure specific, on-target activity. Future research should focus on optimizing potency and selectivity while carefully profiling for drug-like properties to advance these promising molecules from the laboratory to the clinic.
References
- 1. jetir.org [jetir.org]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the 1-Thiazol-4-YL-ethylamine Scaffold: Mechanisms of Action in Drug Discovery
Abstract: The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and approved drugs.[1][2][3] This guide focuses on the 1-Thiazol-4-YL-ethylamine moiety, a versatile building block for designing novel therapeutics. While the parent compound itself is not extensively characterized as a drug, its derivatives have been engineered to modulate a wide array of biological targets, including enzymes and receptors.[1][4][5] This whitepaper will explore the mechanistic basis for the therapeutic potential of this scaffold through illustrative case studies, detail the experimental workflows required to elucidate these mechanisms, and provide insights for drug development professionals.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The five-membered thiazole ring, containing a sulfur and a nitrogen atom, is a prominent feature in a variety of natural products, such as Vitamin B1 (Thiamine), and clinically important drugs like the anticancer agent Dabrafenib and the antiretroviral Ritonavir.[2][3][6] Its aromatic nature, combined with the unique electronic properties imparted by the heteroatoms, allows for diverse molecular interactions with biological macromolecules.[1] Molecules incorporating the thiazole ring can activate or inhibit biochemical pathways, stimulate or block receptors, and have demonstrated a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][7][8]
The this compound scaffold serves as a key starting point for combinatorial chemistry and rational drug design. The ethylamine side chain provides a crucial basic center that can engage in hydrogen bonding and ionic interactions, often anchoring the molecule within a target's binding site, while the thiazole ring and its substitution points offer opportunities for modulating potency, selectivity, and pharmacokinetic properties.
Case Study 1: Enzyme Inhibition - Targeting Tryptophan Metabolism
A significant area of investigation for thiazole-containing compounds is the inhibition of enzymes involved in critical metabolic pathways, particularly those exploited by diseases like cancer.
Biological Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[9] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive kynurenine metabolites.[10] This creates a tolerogenic microenvironment that allows tumors to evade the immune system.[10] Consequently, IDO1 is a high-priority target for cancer immunotherapy.[9][10][11]
Mechanism of Inhibition
Derivatives of the thiazole scaffold, particularly imidazo[2,1-b]thiazoles, have been designed as potent IDO1 inhibitors.[9][10] The mechanism of action for many of these inhibitors involves direct coordination with the heme iron at the enzyme's active site.[10][12]
-
Heme Coordination: The nitrogen atom of the thiazole or an adjacent imidazole ring can act as a strong ligand, binding directly to the ferrous iron of the heme cofactor.[10][12][13] This coordination bond prevents the natural substrate, tryptophan, from accessing the active site, thereby blocking the catalytic cycle.
-
Active Site Interactions: Beyond heme binding, the scaffold and its substituents form additional interactions within the IDO1 active site, such as π-π stacking with phenylalanine residues and hydrogen bonds with serine or lysine residues, which enhance binding affinity and selectivity.[13]
The diagram below illustrates the central role of IDO1 in tumor immune evasion and its inhibition by a thiazole-based compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]
Unmasking the Molecular Interactors of 1-Thiazol-4-YL-ethylamine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant molecules. 1-Thiazol-4-YL-ethylamine, a simple yet intriguing exemplar of this class, presents a compelling case for target discovery. While its specific biological interactors are not yet fully elucidated, the rich pharmacology of thiazole-containing compounds provides a fertile ground for hypothesis-driven investigation. This in-depth technical guide outlines a strategic, multi-pronged approach to identifying and validating the potential biological targets of this compound. We will traverse from in silico predictions to rigorous experimental validation, providing not just protocols, but the strategic rationale behind each methodological choice. This document is intended to serve as a comprehensive resource for researchers embarking on the exciting journey of small molecule target deconvolution.
Introduction: The Thiazole Scaffold and the Enigma of this compound
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to engage in diverse non-covalent interactions have led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1][2][3] Compounds containing the thiazole nucleus have been shown to modulate the activity of various biological targets, from enzymes and G-protein coupled receptors (GPCRs) to ion channels and nuclear receptors.[1][4]
This compound is a relatively simple molecule featuring this key heterocyclic core. While extensive research has been conducted on more complex thiazole derivatives, the specific biological targets of this fundamental structure remain largely unexplored. Its structural simplicity, however, makes it an ideal candidate for foundational studies aimed at understanding the core interactions of the thiazole pharmacophore. Identifying its molecular targets could unlock new avenues for drug development and provide a deeper understanding of the structure-activity relationships within this important chemical class. This guide provides a systematic and technically detailed roadmap for achieving this goal.
Charting the Course: A Strategy for Target Discovery
The journey to identify the biological targets of a small molecule is rarely linear. It requires a synergistic approach that combines computational prediction with robust experimental validation. Our strategy for this compound is built on three pillars:
-
In Silico Target Prediction: Leveraging computational tools to generate a prioritized list of potential protein targets.[5][6]
-
Chemical Proteomics for Target Capture: Employing affinity-based methods to isolate and identify binding partners from complex biological samples.[7][8][9]
-
Biophysical and Cellular Validation: Confirming direct interaction and assessing the functional consequences of target engagement.
This integrated workflow is designed to maximize the probability of success while minimizing false positives, a common pitfall in target identification studies.
In Silico Target Prediction: The Virtual Screening Cascade
Before embarking on resource-intensive experimental work, in silico methods offer a cost-effective and rapid way to narrow down the vast landscape of the human proteome to a manageable list of high-probability targets.[5][6][10]
Ligand-Based Approaches: Guilt by Association
The fundamental principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[6] By comparing the chemical features of this compound to databases of compounds with known biological targets, we can infer potential interactions.
Methodology:
-
Chemical Fingerprinting: Represent the 2D structure of this compound as a binary fingerprint (e.g., Morgan fingerprints, MACCS keys).
-
Similarity Searching: Screen large chemical databases such as ChEMBL, PubChem, and DrugBank using similarity metrics like the Tanimoto coefficient.[6]
-
Target Annotation Enrichment: Analyze the targets of the most structurally similar compounds to identify over-represented protein families or pathways.
Expected Outcome: A list of potential targets based on the known activities of structurally related molecules. This approach is particularly useful for identifying targets within well-characterized gene families.
Structure-Based Approaches: Docking into the Proteome
When a high-quality 3D structure of a potential target is available, molecular docking can predict the binding mode and affinity of this compound. Reverse docking, or inverse docking, flips this paradigm by screening a library of protein structures against our molecule of interest.[10]
Methodology:
-
Protein Structure Database Preparation: Compile a database of high-resolution protein structures from the Protein Data Bank (PDB). This can be a curated set of all human proteins or focused on specific families implicated by ligand-based methods.
-
Docking Simulation: Systematically dock the 3D conformer of this compound into the binding sites of each protein in the database using software like AutoDock, Glide, or GOLD.
-
Scoring and Ranking: Rank the potential targets based on the predicted binding energy and the quality of the binding pose.
Expected Outcome: A ranked list of proteins where this compound is predicted to bind with high affinity. This method can identify novel targets that may not have been found through similarity searching.
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Limitations |
| Ligand-Based (Similarity Searching) | Structurally similar molecules have similar biological activities. | Fast, computationally inexpensive, does not require protein structures. | Limited to known chemical space; may miss novel targets. |
| Structure-Based (Reverse Docking) | Predicts binding affinity based on 3D protein structures. | Can identify novel targets, provides structural insights into binding. | Computationally intensive, requires high-quality protein structures, scoring functions can be inaccurate. |
Chemical Proteomics: Fishing for Targets in their Native Environment
While in silico methods provide valuable hypotheses, experimental validation is crucial. Chemical proteomics offers a powerful suite of tools to identify protein targets directly from complex biological systems like cell lysates or even living cells.[7][8][11] The most direct approach is affinity-based protein profiling.[12][13][14]
Probe Synthesis: Crafting the Bait
The first step in an affinity-based approach is to synthesize a chemical probe by attaching a handle to this compound. This handle can be a biotin tag for affinity purification or a photo-reactive group for covalent capture.[12][15]
Critical Considerations:
-
Linker Position: The linker should be attached at a position that does not interfere with the putative binding interactions of the core molecule. For this compound, derivatization of the primary amine is a logical starting point.
-
Linker Length and Composition: The linker should be long enough to minimize steric hindrance but not so long as to introduce non-specific interactions. Polyethylene glycol (PEG) linkers are often used to improve solubility and reduce non-specific binding.[12]
Affinity Purification and Mass Spectrometry (AP-MS)
This is the workhorse technique for identifying protein targets that bind to a small molecule.[13]
Experimental Protocol:
-
Probe Immobilization: Covalently attach the biotinylated this compound probe to streptavidin-coated beads.
-
Lysate Incubation: Incubate the probe-coated beads with a complex protein mixture, such as a cell lysate.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free, unmodified this compound, or by using denaturing conditions.
-
Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Quantitative Proteomics: Utilize quantitative mass spectrometry techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) to distinguish true binding partners from background contaminants.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, volcano plots) to identify proteins that are significantly enriched in the probe pulldown compared to control experiments (e.g., beads alone, or pulldown with a structurally similar but inactive molecule).
Diagram 1: Affinity Purification Workflow
Caption: Workflow for affinity purification-mass spectrometry.
Target Validation: From Binding to Biological Function
Identifying a protein that binds to this compound is a significant step, but it is not the end of the journey. The next crucial phase is to validate this interaction and determine its functional consequences.
Biophysical Confirmation of Direct Binding
Several biophysical techniques can be used to confirm a direct interaction between this compound and a putative target protein and to quantify the binding affinity.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow this compound over the surface to measure binding kinetics (association and dissociation rates) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
-
Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.[15]
Table 2: Comparison of Biophysical Validation Methods
| Method | Principle | Information Provided | Throughput |
| SPR | Change in refractive index upon binding. | Kinetics (kon, koff), Affinity (KD) | Medium-High |
| ITC | Heat change upon binding. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low |
| CETSA | Ligand-induced thermal stabilization. | In-cell target engagement | High |
Elucidating the Functional Consequences
Once a direct interaction is confirmed, the next step is to understand how this compound modulates the function of its target.
-
Enzymatic Assays: If the target is an enzyme, assess the effect of this compound on its catalytic activity. Determine if it acts as an inhibitor or an activator and elucidate the mechanism of action.
-
Cell-Based Assays: Develop cellular assays to measure downstream signaling events or phenotypic changes that are dependent on the target's activity. For example, if the target is a kinase, one could measure the phosphorylation of its known substrates.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular effects of this compound are diminished in these cells, it provides strong evidence that the compound acts through that target.
Diagram 2: Target Validation Workflow
Caption: A systematic workflow for target validation.
Conclusion: From a Molecule to a Mechanism
The identification of biological targets for novel or uncharacterized small molecules like this compound is a challenging but essential endeavor in modern drug discovery. The multifaceted approach outlined in this guide, which seamlessly integrates in silico prediction with state-of-the-art chemical proteomics and rigorous biophysical and cellular validation, provides a robust framework for success. By systematically navigating this path, researchers can move beyond simple phenotypic observations to a deep mechanistic understanding of how this compound exerts its biological effects. The insights gained from such studies will not only illuminate the specific pharmacology of this compound but will also contribute to a broader understanding of the therapeutic potential of the versatile thiazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]
- 9. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in In Silico Target Fishing [mdpi.com]
- 11. med.stanford.edu [med.stanford.edu]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
In vitro and in vivo studies of "1-Thiazol-4-YL-ethylamine"
An In-Depth Technical Guide to the Preclinical Evaluation of 2-Aminothiazole Derivatives
Authored by a Senior Application Scientist
Foreword: The Thiazole Scaffold - A Privileged Structure in Modern Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, a five-membered heterocyclic motif containing both sulfur and nitrogen that is present in a vast array of natural products and synthetic pharmaceuticals.[1] From the essential vitamin B1 (Thiamine) to blockbuster drugs, the thiazole scaffold offers a unique combination of electronic properties and structural versatility. Within this class, 2-aminothiazole derivatives have emerged as particularly fruitful starting points for drug discovery campaigns, demonstrating a remarkable breadth of biological activities.[2] These activities span a wide range, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic effects.[2][3][4]
This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel 2-aminothiazole derivatives, using "1-Thiazol-4-YL-ethylamine" (a structural isomer of the well-studied 4-(2-aminoethyl)thiazole) as a representative but illustrative example. The methodologies and principles outlined herein are designed to be broadly applicable to this promising class of compounds. We will proceed from the foundational aspects of synthesis and characterization to the complexities of preclinical evaluation in cellular and animal models, emphasizing the rationale behind each experimental choice.
Part 1: Synthesis and Characterization - The Foundation of a Successful Study
A robust and scalable synthetic route is the bedrock of any preclinical investigation. The most common and versatile method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea derivative.[5]
General Synthetic Protocol: Hantzsch Thiazole Synthesis
-
Reactant Preparation: Dissolve the chosen α-haloketone (1 equivalent) in a suitable solvent, typically ethanol or DMF.
-
Thiourea Addition: Add the corresponding thiourea or N-substituted thiourea (1-1.2 equivalents) to the solution.
-
Reaction Conditions: The mixture is typically heated to reflux (around 70-80°C) for 2-4 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The crude product can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the residue is purified, typically by column chromatography on silica gel.[6]
-
Characterization: The final compound's identity and purity must be rigorously confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (ideally >95%).
-
Caption: Hantzsch synthesis workflow for 2-aminothiazole derivatives.
Part 2: In Vitro Evaluation - From Target Engagement to Cellular Effects
In vitro studies are the first crucial step in understanding a compound's biological activity. They provide a controlled environment to assess target engagement, mechanism of action, and potential for therapeutic efficacy.
Workflow for Comprehensive In Vitro Screening
Caption: A structured workflow for in vitro evaluation.
A. Primary Screening: Assessing General Cytotoxicity
Before investigating specific activities, it's essential to determine the compound's general effect on cell viability. This helps establish a therapeutic window and identifies compounds that are nonspecifically toxic.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.[4]
B. Target-Specific Assays: A Case Study in Histamine Receptors
Many thiazole derivatives exhibit activity at histamine receptors.[7][8] For instance, a subclass of 4-(2-aminoethyl)thiazoles has shown potent and specific agonism at the histamine H2 receptor.[8]
Protocol: Radioligand Binding Assay for Histamine H1 Receptor
-
Membrane Preparation: Use commercially available cell membranes expressing the human histamine H1 receptor or prepare them from cultured cells.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity for the receptor.
Table 1: Representative In Vitro Data for a Hypothetical 2-Aminothiazole Derivative
| Assay Type | Cell Line / Target | Endpoint | Result |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | > 100 µM |
| Cytotoxicity | HeLa (Cervical Cancer) | IC₅₀ | > 100 µM |
| Receptor Binding | Histamine H1 Receptor | Ki | 50 nM |
| Functional Assay | Guinea Pig Ileum Contraction | pA₂ (Antagonism) | 7.5 |
C. Structure-Activity Relationship (SAR) Studies
Once an active compound (a "hit") is identified, SAR studies are conducted to improve its potency, selectivity, and drug-like properties. This involves synthesizing and testing a series of analogs with systematic modifications to their chemical structure. For example, studies on anti-tubercular 2-aminothiazoles have shown that a 2-pyridyl group at the C-4 position is crucial for activity, while the C-2 position can tolerate a range of lipophilic substituents.[6]
Part 3: In Vivo Evaluation - Assessing Safety and Efficacy in a Living System
Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their behavior in a whole organism. This phase is critical for understanding pharmacokinetics, pharmacodynamics, and overall safety.
Workflow for Preclinical In Vivo Studies
Caption: A typical workflow for preclinical in vivo evaluation.
A. Pharmacokinetic (PK) Studies
PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug. This information is vital for selecting an appropriate dosing regimen.
Protocol: Single-Dose PK Study in Rodents
-
Animal Model: Use healthy adult male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer the compound via two routes: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the drug using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Half-life.
-
Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation.
-
B. Acute Toxicity Studies
These studies are designed to determine the short-term adverse effects of a single high dose of the compound.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use female mice or rats.
-
Dosing: Administer a single oral dose of the compound to one animal at a time. The starting dose is based on in vitro cytotoxicity and other available data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD₅₀ Estimation: This sequential process allows for the estimation of the LD₅₀ (the dose that is lethal to 50% of the animals) with a minimal number of animals.
C. Efficacy Studies in a Disease Model
The choice of efficacy model depends on the compound's intended therapeutic application, as determined by the in vitro data. For a compound identified as a potent H1 antihistamine, an appropriate model would be one of allergic inflammation.
Protocol: Ovalbumin-Induced Airway Hyperresponsiveness in Mice
-
Sensitization: Sensitize mice by intraperitoneal injection of ovalbumin (OVA) with an adjuvant (e.g., alum).
-
Challenge: Challenge the sensitized mice with an aerosolized solution of OVA to induce an allergic airway response.
-
Treatment: Administer the test compound (at various doses) or a vehicle control orally or intraperitoneally before the OVA challenge. A known H1 antagonist like cetirizine can be used as a positive control.[9]
-
Assessment: 24-48 hours after the challenge, assess airway hyperresponsiveness using a whole-body plethysmograph. Also, collect bronchoalveolar lavage (BAL) fluid to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.
-
Analysis: Compare the treatment groups to the vehicle control to determine if the compound can reduce airway hyperresponsiveness and inflammation.
Table 2: Representative In Vivo Data for a Hypothetical H1 Antihistamine
| Study Type | Animal Model | Key Parameter | Result |
| Pharmacokinetics | Rat | Oral Bioavailability (F%) | 35% |
| Pharmacokinetics | Rat | Half-life (t₁/₂) | 4.2 hours |
| Acute Toxicity | Mouse | LD₅₀ (Oral) | > 2000 mg/kg |
| Efficacy | Mouse (OVA model) | Eosinophil reduction in BAL fluid (at 10 mg/kg) | 65% |
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly valuable starting point for the development of new therapeutics. A systematic approach to preclinical evaluation, beginning with robust synthesis and progressing through a logical sequence of in vitro and in vivo studies, is essential for success. The methodologies outlined in this guide provide a solid framework for identifying and characterizing novel 2-aminothiazole derivatives with therapeutic potential. Future research will likely focus on developing compounds with improved selectivity for their biological targets to minimize off-target effects and enhance safety profiles. Additionally, the application of computational methods, such as molecular docking and QSAR, will continue to play a crucial role in the rational design of the next generation of 2-aminothiazole-based drugs.[7]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Bioactivity Screening of 1-Thiazol-4-YL-ethylamine: A Privileged Scaffold Approach
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in drug discovery.[3] This guide presents a comprehensive, field-proven framework for the bioactivity screening of 1-Thiazol-4-YL-ethylamine, a foundational thiazole-containing fragment. We will detail a strategic screening cascade, from initial high-throughput phenotypic screening to hit validation and preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices to ensure a robust and self-validating discovery campaign.
Introduction: The Thiazole Scaffold and the Rationale for Screening
The five-membered thiazole heterocycle, containing sulfur and nitrogen, is a key structural motif in a wide array of therapeutic agents, including the anticancer drugs Dasatinib and Dabrafenib, and the anti-HIV agent Ritonavir.[4][5] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][6]
This compound represents a simple, unembellished starting point for a drug discovery program. Its value lies not in its own inherent, potent activity, but as a chemical fragment or building block from which a library of more complex and potent derivatives can be synthesized.[7] The screening strategy outlined herein is therefore designed to uncover the latent biological potential of this scaffold, with a primary focus on oncology, a field where thiazoles have shown significant promise.[4]
The central hypothesis is that this compound, as a core fragment, will exhibit measurable, albeit modest, bioactivity that can be significantly enhanced through systematic chemical modification. Our screening cascade is designed to identify this initial activity and provide a clear path toward lead optimization.
The Bioactivity Screening Cascade: A Multi-Stage Strategy
A successful screening campaign requires a logical progression from broad, high-throughput methods to more focused, in-depth assays. This tiered approach, or "screening cascade," is essential for efficiently identifying genuine hits while eliminating false positives and artifacts.[8]
Caption: A typical bioactivity screening cascade for a novel compound.
Phase 1: Primary Screening and Hit Confirmation
Causality: The objective of primary screening is to rapidly assess a large number of compounds to identify "hits" that exhibit a desired biological effect.[9] A phenotypic screen, which measures an overall cellular outcome (e.g., cell death), is often preferred at this stage as it makes no prior assumptions about the compound's specific molecular target.
Protocol: High-Throughput Cell Viability Assay (MTT-based)
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HepG2 for liver) into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare a stock solution of this compound in DMSO. Dilute the compound in cell culture medium to a final screening concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Controls: Include wells with vehicle control (DMSO only) representing 100% viability and a positive control (e.g., Doxorubicin at 1 µM) representing 0% viability.
-
Incubation: Add the diluted compound to the appropriate wells and incubate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability by more than 50% (or >3 standard deviations from the mean of the vehicle control).
Hit Confirmation: All initial hits must be re-tested under the same conditions to confirm their activity and rule out experimental error. This step is critical for the trustworthiness of the screening process.[8]
Phase 2: Secondary Screening for Hit Validation
Causality: Once a hit is confirmed, secondary assays are employed to characterize its potency and selectivity, and to gain initial insights into its mechanism of action (MoA). This phase is crucial for prioritizing the most promising compounds for further development.
A. Dose-Response and Potency (IC₅₀ Determination)
This determines the concentration of the compound required to inhibit a biological process by 50% (IC₅₀), providing a quantitative measure of its potency.
Protocol: IC₅₀ Determination
-
Follow the cell viability protocol described above.
-
Instead of a single concentration, treat cells with a serial dilution of the compound (e.g., 8-point, 3-fold dilutions starting from 100 µM).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
B. Selectivity Profiling
A critical attribute of a potential drug candidate is its selectivity for cancer cells over healthy cells. This is assessed by testing the compound against non-cancerous cell lines (e.g., HEK293, normal human fibroblasts).
Data Presentation: Hypothetical IC₅₀ Values
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HEK293 (Normal Kidney) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | 85.2 | >100 | 92.5 | >100 | ~1 |
| Doxorubicin (Control) | 0.8 | 0.5 | 1.1 | 2.3 | ~3 |
¹Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.
C. Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound kills cancer cells is vital. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis
-
Seed cells in a 96-well white-walled plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Include appropriate vehicle and positive (e.g., Staurosporine) controls.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker and incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
Potential Target Pathways and Future Directions
The anticancer activity of many thiazole-containing drugs, such as Dasatinib, stems from their ability to inhibit protein kinases.[4] Kinase signaling pathways are frequently dysregulated in cancer, controlling cell proliferation, survival, and angiogenesis. A validated hit from our screening cascade could plausibly be acting on such a pathway.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.
Following the successful validation of a hit compound, the next logical steps in the drug discovery process would be:
-
Target Identification: If the MoA is unknown, techniques such as thermal proteome profiling or affinity-based pulldown assays can be used to identify the direct molecular target of the compound.[10]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a focused library of analogues of the hit compound to improve potency and selectivity. This involves making systematic modifications to the this compound core.
-
In Vivo Testing: Evaluating the most promising compounds in animal models of cancer to assess their efficacy and safety.
Conclusion
This guide outlines a robust and scientifically sound strategy for evaluating the bioactivity of this compound. By employing a multi-tiered screening cascade founded on validated cell-based assays, researchers can efficiently move from an initial uncharacterized fragment to a validated hit with preliminary mechanistic insights. The inherent versatility of the thiazole scaffold provides a rich foundation for medicinal chemistry optimization.[1][3] The methodologies described herein provide a clear, trustworthy, and experience-driven roadmap for unlocking the therapeutic potential of this privileged chemical class.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification and validation of bioactive small molecule target through phenotypic screening. | Semantic Scholar [semanticscholar.org]
Harnessing the Anticancer Potential of Novel "1-Thiazol-4-YL-ethylamine" Derivatives
An In-Depth Technical Guide for Researchers
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel oncology therapeutics. It delves into the synthesis, mechanistic pathways, and experimental validation of a promising class of compounds: "1-Thiazol-4-YL-ethylamine" derivatives. By integrating established scientific principles with actionable experimental protocols, this document aims to empower research teams to explore and optimize this chemical scaffold for next-generation cancer treatments.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including several approved anticancer drugs like Dasatinib and Ixazomib.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for potent interactions with various biological targets.[1] This guide focuses specifically on derivatives of the "this compound" core, a structure that offers a versatile framework for developing targeted anticancer agents.
The "this compound" Scaffold: A Structural Overview
The therapeutic promise of these derivatives lies in their distinct molecular architecture. The core structure consists of a 1,3-thiazole ring, a heterocyclic moiety containing both sulfur and nitrogen, which provides a rigid framework for orienting key functional groups.[3] Attached to this core are two critical components: a phenyl group at the 4-position and an ethylamine side chain at the 2-position.
-
The Thiazole Ring: Acts as the central scaffold, influencing the compound's overall geometry and electronic distribution. The nitrogen and sulfur atoms are key points for interaction with biological targets.[1][3]
-
The 4-Position Phenyl Group: This aromatic ring offers opportunities for hydrophobic and π-stacking interactions within protein binding pockets. Substitutions on this ring are a primary focus for structure-activity relationship (SAR) studies, as they can significantly modulate potency, selectivity, and pharmacokinetic properties.[3]
-
The 2-Position Ethylamine Chain: This flexible side chain introduces a basic nitrogen atom, which can participate in crucial hydrogen bonding or ionic interactions with acidic amino acid residues in target enzymes or receptors.[3] The length of this chain has also been shown to influence biological activity.[3]
Structure-Activity Relationship (SAR) Insights
Systematic modification of this scaffold is essential for optimizing anticancer efficacy. Key SAR findings from various studies indicate:
-
Substituents on the Phenyl Ring: The addition of electron-withdrawing groups (e.g., halogens like chlorine or fluorine) or electron-donating groups (e.g., methoxy) to the phenyl ring can drastically alter the compound's biological activity.[2][4] For example, the presence of a chlorine atom has been shown to have a considerable effect on anticancer activity.[4]
-
Modifications of the Amine Group: Altering the amine in the ethylamine chain, for instance, through N-methylation or incorporation into larger heterocyclic systems, can influence binding affinity and selectivity.[5][6]
-
Isomeric Positioning: Studies have shown that the relative positions of the phenyl and ethylamine groups on the thiazole ring are critical. For instance, 2-phenylthiazol-4-ethylamines have demonstrated different potency compared to their 4-phenylthiazol-2-ethylamine isomers, highlighting the importance of precise spatial arrangement for target engagement.[3]
Synthesis of "this compound" Derivatives
The construction of the thiazole ring is a well-established process in organic chemistry, with the Hantzsch thiazole synthesis being a common and versatile method.[2] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the specific scaffold of interest, a multi-step synthesis or a one-pot, three-component reaction can be employed, offering efficiency and higher yields.[4][7]
Representative Synthetic Workflow
Below is a generalized, step-by-step protocol for the synthesis of a novel thiazole derivative, which can be adapted based on the desired final compound. This methodology emphasizes efficiency and characterization at each stage.
Protocol 1: Microwave-Assisted One-Pot Three-Component Synthesis [4]
-
Reactant Preparation: In a suitable microwave reaction vessel, combine equimolar amounts of an appropriate aromatic aldehyde, thiourea, and an α-haloketone in a minimal amount of a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine, to facilitate the condensation reactions.
-
Microwave Irradiation: Seal the vessel and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 10-20 minutes). The use of microwave irradiation often significantly reduces reaction time and improves yield compared to conventional heating.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by filtration.
-
Purification: Wash the crude product with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials and byproducts. If necessary, further purify the compound by recrystallization or column chromatography.
-
Structural Characterization: Confirm the structure of the synthesized derivative using a suite of spectroscopic techniques, including:
Caption: A generalized workflow for the synthesis of thiazole derivatives.
Mechanisms of Anticancer Action
Thiazole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular processes simultaneously. This pleiotropic activity makes them robust candidates for overcoming the drug resistance that plagues many conventional chemotherapies.[8][9]
A. Induction of Apoptosis
A primary mechanism is the induction of programmed cell death, or apoptosis.[8][10] These compounds can trigger apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: Many thiazole derivatives have been shown to cause mitochondrial depolarization, leading to the release of cytochrome c.[11] This, in turn, activates a cascade of caspase enzymes (e.g., caspase-3) that execute the apoptotic program. This process is often regulated by the Bcl-2 family of proteins; effective thiazole compounds can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[12][[“]]
B. Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is driven by the cell division cycle. Thiazole derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, most commonly at the G2/M or G1/S phase.[10][12] This prevents cancer cells from dividing and provides a window for apoptotic processes to be initiated. The arrest is often mediated by the inhibition of cyclin-dependent kinases (CDKs), the master regulators of the cell cycle.[12]
C. Inhibition of Key Signaling Pathways and Enzymes
These compounds can selectively inhibit critical enzymes and signaling pathways that are dysregulated in cancer.
-
Kinase Inhibition: Many thiazole derivatives function as potent kinase inhibitors. Targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that feed tumors), and kinases in the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8][10]
-
Other Enzyme Targets: Beyond kinases, these derivatives have been found to inhibit other critical enzymes like topoisomerase and histone deacetylases (HDACs), which are involved in DNA replication and gene expression, respectively.[8]
-
Cytoskeleton Disruption: Some derivatives can impair the dynamics of the cellular cytoskeleton, which is essential for cell shape, division, and motility. By interfering with proteins like fascin, an actin-bundling protein, these compounds can block the migration and invasion of metastatic cancer cells.[14]
Caption: Key mechanisms of action for anticancer thiazole derivatives.
Experimental Validation: Protocols and Data
Rigorous experimental validation is paramount to identifying and advancing lead candidates. The following section provides standardized, step-by-step protocols for key in vitro assays used to characterize the anticancer properties of novel "this compound" derivatives.
Experimental Workflow Overview
Caption: A standard workflow for the in vitro evaluation of novel compounds.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the thiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[10]
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest the cells and wash with PBS.
-
Cell Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence of the PI-stained DNA.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.[10]
Quantitative Data Summary
The following table summarizes the reported IC₅₀ values for various thiazole derivatives against common human cancer cell lines, demonstrating their potent antiproliferative activity.
| Compound Class/Reference | Cancer Cell Line | IC₅₀ (µM) |
| Thiazole-2-imine derivative (4i)[4] | SaOS-2 (Osteosarcoma) | 0.190 µg/mL |
| Thiazole derivative (Compound 4c)[10] | MCF-7 (Breast) | 2.57 |
| Thiazole derivative (Compound 4c)[10] | HepG2 (Liver) | 7.26 |
| Thiazole derivative (Compound 4d)[7][[“]] | HCT-116 (Colon) | 3.65 |
| Thiazole derivative (Compound 4d)[7][[“]] | HepG2 (Liver) | 2.31 |
| Thiazole derivative (Compound 8c)[7][[“]] | HT-29 (Colon) | 3.47 |
| 1,3,4-Thiadiazole derivative[15] | MCF-7 (Breast) | 2.32 µg/mL |
| Thiazole derivative (Compound 29)[8] | Various | 0.05 |
| Thiazole derivative (Compound 40)[8] | Various | 0.00042 |
Conclusion and Future Directions
The "this compound" scaffold represents a highly promising and pharmacologically versatile platform for the development of novel anticancer agents. Derivatives from this class have demonstrated potent activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the targeted inhibition of key oncogenic pathways.[1][4] The synthetic accessibility of this core allows for extensive structure-activity relationship studies aimed at optimizing potency, selectivity, and drug-like properties.
Future research should focus on:
-
Rational Drug Design: Utilizing computational and molecular docking studies to design derivatives with enhanced binding affinity for specific, validated cancer targets.[4][8]
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo studies and eventual clinical development.[1]
-
In Vivo Efficacy: Advancing the most promising compounds from in vitro assays into preclinical animal models to validate their antitumor efficacy and assess their safety profiles.[16]
By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of "this compound" derivatives, paving the way for a new generation of effective and targeted cancer therapies.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride (124534-88-9) for sale [vulcanchem.com]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 7. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. impactfactor.org [impactfactor.org]
The Ascendant Role of 1-Thiazol-4-YL-ethylamine Analogues in Antimicrobial and Antifungal Drug Discovery: A Technical Guide
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Thiazole-containing compounds have emerged as a promising class of scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial and antifungal potential of 1-Thiazol-4-YL-ethylamine analogues. We delve into the rational design, synthesis, and biological evaluation of these compounds, offering field-proven insights into the experimental methodologies and the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation anti-infective agents.
Introduction: The Thiazole Scaffold - A Privileged Structure in Anti-Infective Research
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules. Its presence in natural products and synthetic drugs underscores its versatility as a pharmacophore.[1] The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions have made it a privileged scaffold in drug design. In the realm of anti-infective research, thiazole derivatives have demonstrated potent activity against a wide array of pathogens, including drug-resistant bacteria and fungi.[1][2]
This guide focuses specifically on analogues of this compound, a chemical scaffold that combines the therapeutic potential of the thiazole ring with a flexible ethylamine side chain, allowing for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties. While extensive research on a broad range of this compound analogues is an emerging field, this guide will also draw upon data from closely related structures sharing the critical thiazol-4-yl core to elucidate key principles of their antimicrobial and antifungal action.
Rationale for Targeting Microbial Pathogens with this compound Analogues
The strategic design of this compound analogues is predicated on several key principles of medicinal chemistry. The thiazole core can be considered the "anchor" of the molecule, providing the fundamental interactions with biological targets. The ethylamine side chain, on the other hand, acts as a "vector," allowing for the introduction of various substituents to fine-tune the compound's properties.
Key Design Considerations:
-
Lipophilicity and Membrane Permeability: Modifications to the amine and the thiazole ring can alter the compound's lipophilicity, which is crucial for its ability to penetrate microbial cell membranes.
-
Target Engagement: The substituents on the ethylamine moiety can be designed to enhance binding to specific microbial enzymes or proteins.
-
Structure-Activity Relationship (SAR): Systematic variation of the substituents allows for the elucidation of SAR, providing a roadmap for optimizing antimicrobial and antifungal potency.
Synthesis of this compound Analogues: A Step-by-Step Protocol
The synthesis of this compound analogues typically begins with the construction of the core thiazole ring, followed by the introduction and modification of the ethylamine side chain. A common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. The subsequent formation of the ethylamine can be achieved through the reduction of an oxime intermediate.
Synthesis of the Key Intermediate: (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime
A common route to this compound involves the synthesis of an oxime precursor.[3]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiazole derivatives and ethanone in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add hydroxylamine hydrochloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime.[3]
Reduction of the Oxime to the Primary Amine
The final step in the synthesis of the parent this compound is the reduction of the oxime.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve the (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime in an appropriate solvent (e.g., ethanol or methanol).
-
Reducing Agent: Add a suitable reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction with water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.
Derivatization of the Amine
To generate a library of analogues, the primary amine can be further derivatized through various reactions, such as N-alkylation, N-acylation, or reductive amination with different aldehydes or ketones.
Experimental Protocols for Antimicrobial and Antifungal Evaluation
A systematic evaluation of the antimicrobial and antifungal activity of the synthesized analogues is crucial to determine their therapeutic potential. The following are standard, field-proven protocols.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized microbial inoculum.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.
-
Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar plate.
-
-
Creating Wells:
-
Using a sterile cork borer or a pipette tip, create wells (6-8 mm in diameter) in the agar.
-
-
Application of Test Compounds:
-
Add a known concentration of each test compound solution into the wells.
-
Include a positive control (a known antibiotic or antifungal) and a negative control (solvent only).
-
-
Incubation:
-
Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Cytotoxicity Assessment using the MTT Assay
It is imperative to assess the potential toxicity of the lead compounds against mammalian cells to ensure their safety profile. The MTT assay is a colorimetric method to evaluate cell viability.[5][6]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[6]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
-
Structure-Activity Relationship (SAR) and Mechanism of Action
The systematic evaluation of a library of this compound analogues allows for the elucidation of key structure-activity relationships.
General SAR Insights for Thiazole Derivatives
-
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly impact activity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to interact with biological targets.[7]
-
Modifications of the Ethylamine Side Chain:
-
N-Substitution: The introduction of various alkyl or aryl groups on the nitrogen atom can influence lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which can affect antimicrobial potency.
-
Stereochemistry: The stereochemistry of the chiral center at the ethylamine side chain can play a crucial role in target recognition and binding.
-
Putative Mechanism of Action
While the precise mechanism of action for this compound analogues is still under investigation, the antifungal activity of many azole-containing compounds, including thiazoles, is known to involve the inhibition of cytochrome P450-dependent 14α-demethylase.[8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and leading to fungal cell death.[8]
The antibacterial mechanism of aminothiazole derivatives may involve the inhibition of bacterial enzymes such as MurB, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan.[4]
Data Presentation and Interpretation
To facilitate the comparison of the antimicrobial and antifungal activities of the synthesized analogues, the data should be presented in a clear and concise tabular format.
Table 1: In Vitro Antimicrobial Activity of this compound Analogues (Hypothetical Data)
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | H | H | 64 | 128 | 32 |
| Analogue 1 | 4-Cl-Ph | H | 16 | 64 | 8 |
| Analogue 2 | 2,4-diCl-Ph | H | 8 | 32 | 4 |
| Analogue 3 | 4-F-Ph | CH3 | 32 | 128 | 16 |
| Analogue 4 | 4-MeO-Ph | H | >128 | >128 | 64 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 8 |
This table presents hypothetical data for illustrative purposes.
Table 2: In Vitro Antifungal Activity of this compound Analogues (Hypothetical Data)
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| Parent | H | H | 64 | >128 |
| Analogue 1 | 4-Cl-Ph | H | 16 | 64 |
| Analogue 2 | 2,4-diCl-Ph | H | 8 | 32 |
| Analogue 3 | 4-F-Ph | CH3 | 32 | 128 |
| Analogue 4 | 4-MeO-Ph | H | 128 | >128 |
| Amphotericin B | - | - | 0.5 | 1 |
This table presents hypothetical data for illustrative purposes.
Table 3: Cytotoxicity of Lead Analogues against HEK293 Cells (Hypothetical Data)
| Compound ID | IC50 (µM) |
| Analogue 2 | > 100 |
| Doxorubicin | 1.2 |
This table presents hypothetical data for illustrative purposes.
Visualization of Experimental Workflow and Key Concepts
Visual aids are essential for conveying complex experimental processes and relationships. The following diagrams, generated using Graphviz, illustrate key aspects of this guide.
Caption: A comprehensive workflow for the discovery of novel antimicrobial and antifungal this compound analogues.
Caption: Putative mechanism of action of thiazole-based antifungal agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and antifungal agents. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, provides a rich chemical space for exploration. This technical guide has outlined a comprehensive framework for the design, synthesis, and evaluation of these analogues, emphasizing the importance of a systematic and data-driven approach.
Future research in this area should focus on:
-
Expansion of the Analogue Library: Synthesis of a wider range of derivatives to further probe the structure-activity landscape.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Safety: Evaluation of the lead compounds in animal models of infection to assess their therapeutic potential and safety profiles.
-
Combating Resistance: Investigation of the potential for these compounds to overcome existing mechanisms of antimicrobial resistance.
By leveraging the principles and protocols outlined in this guide, the scientific community can continue to advance the development of this promising class of anti-infective agents, contributing to the global effort to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime | 68158-16-7 [smolecule.com]
- 4. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Methodological & Application
Experimental protocol for the synthesis of "1-Thiazol-4-YL-ethylamine"
An Application Note and Protocol for the Synthesis of 1-(Thiazol-4-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(Thiazol-4-yl)ethanamine, a valuable building block in medicinal chemistry. The synthesis is achieved through a one-pot reductive amination of 4-acetylthiazole. This application note outlines the reaction mechanism, provides a step-by-step procedure, and details the necessary reagents, equipment, and safety precautions. The protocol is designed to be a self-validating system, with explanations for the rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Thiazole moieties are prevalent in a wide array of biologically active compounds and pharmaceuticals.[1][2] The introduction of an ethylamine side chain at the 4-position of the thiazole ring, as in 1-(Thiazol-4-yl)ethanamine, creates a versatile intermediate for the development of novel therapeutic agents. This compound can serve as a key precursor for the synthesis of more complex molecules with potential applications in various disease areas. The presented protocol utilizes a reductive amination reaction, a robust and widely used method for the formation of carbon-nitrogen bonds.[3][4]
Reaction Principle: Reductive Amination
The synthesis of 1-(Thiazol-4-yl)ethanamine from 4-acetylthiazole proceeds via a reductive amination pathway. This reaction involves two key steps that can be performed in a single reaction vessel ("one-pot"):
-
Imine Formation: The carbonyl group of 4-acetylthiazole reacts with an ammonia source, typically ammonium acetate, to form an intermediate imine. This reaction is generally reversible and is favored by the removal of water or by driving the reaction forward to the next step.
-
Reduction: The formed imine is then selectively reduced to the corresponding amine by a reducing agent.
A critical aspect of this one-pot procedure is the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting ketone.[4][5] Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose due to its mild nature and its ability to effect reduction under weakly acidic conditions that favor iminium ion formation.[5][6][7] The slightly acidic pH is crucial as it protonates the imine to form the more electrophilic iminium ion, which is readily attacked by the hydride from NaBH₃CN.[6]
Experimental Workflow
The overall experimental workflow for the synthesis of 1-(Thiazol-4-yl)ethanamine is depicted in the following diagram:
Caption: Overall workflow for the synthesis of 1-(Thiazol-4-yl)ethanamine.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |
| 4-Acetylthiazole | C₅H₅NOS | 127.16 | 1.0 g (7.86 mmol) | e.g., Sigma-Aldrich |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 6.06 g (78.6 mmol) | e.g., Sigma-Aldrich |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.74 g (11.8 mmol) | e.g., Sigma-Aldrich |
| Methanol (anhydrous) | CH₃OH | 32.04 | 40 mL | e.g., Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | e.g., Fisher Scientific |
| Brine | NaCl (aq) | 58.44 | As needed | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | e.g., VWR Chemicals |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | e.g., VWR Chemicals |
| Sodium Hydroxide (1 M) | NaOH | 40.00 | As needed | e.g., VWR Chemicals |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments (NMR, MS, IR)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-acetylthiazole (1.0 g, 7.86 mmol) and ammonium acetate (6.06 g, 78.6 mmol).
-
Dissolution: Add anhydrous methanol (40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (0.74 g, 11.8 mmol) to the solution in one portion. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to decompose the excess sodium cyanoborohydride. Caution: This step will evolve hydrogen gas.
-
Basification and Extraction: Make the solution basic (pH ~9-10) by the addition of 1 M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Thiazol-4-yl)ethanamine.
Characterization Data (Expected)
-
¹H NMR (CDCl₃): Chemical shifts (δ) for the ethylamine protons and the thiazole ring protons are expected.
-
¹³C NMR (CDCl₃): Resonances corresponding to the carbons of the thiazole ring and the ethylamine side chain.
-
Mass Spectrometry (ESI+): A peak corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine and C=N and C-S stretching of the thiazole ring.
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction may be due to impure reagents or insufficient reaction time. Ensure anhydrous conditions as water can interfere with the reaction. The quality of the sodium cyanoborohydride is also critical.
-
Side Reactions: Over-reduction to the corresponding alcohol can occur if a less selective reducing agent like sodium borohydride is used without careful control of reaction conditions.[8]
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium cyanoborohydride is toxic and should be handled with care. The quenching step generates hydrogen gas, which is flammable.
Conclusion
This protocol provides a reliable and efficient method for the synthesis of 1-(Thiazol-4-yl)ethanamine via reductive amination. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Spectroscopic Characterization of 1-Thiazol-4-YL-ethylamine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
1-Thiazol-4-YL-ethylamine is a heterocyclic amine containing a thiazole ring, a key scaffold in numerous biologically active compounds and pharmaceutical agents. The thiazole moiety is present in a variety of natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Accurate and comprehensive characterization of novel thiazole derivatives is paramount for drug discovery and development, ensuring structural integrity, purity, and providing a basis for structure-activity relationship (SAR) studies.
This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the novelty of this specific compound, this guide utilizes predicted spectroscopic data as a reference standard for researchers synthesizing or working with this molecule. The protocols and interpretations provided herein are designed to be a robust resource for the scientific community.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.75 | d | 1H | H-2 (thiazole) |
| ~7.15 | d | 1H | H-5 (thiazole) |
| ~4.30 | q | 1H | CH-NH₂ |
| ~2.50 | br s | 2H | NH₂ |
| ~1.50 | d | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-2 (thiazole) |
| ~150.0 | C-4 (thiazole) |
| ~112.0 | C-5 (thiazole) |
| ~50.0 | CH-NH₂ |
| ~25.0 | CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (amine) |
| 2850-2950 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | C=N stretch (thiazole) |
| ~1500 | Medium | C=C stretch (thiazole) |
| 1000-1200 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | 60 | [M]⁺ (Molecular Ion) |
| 113 | 100 | [M-CH₃]⁺ |
| 85 | 40 | [Thiazole ring fragment]⁺ |
Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments. The proton at the 2-position of the thiazole ring (H-2) is anticipated to appear as a doublet at approximately 8.75 ppm due to coupling with the H-5 proton. The H-5 proton should resonate as a doublet around 7.15 ppm. The methine proton of the ethylamine side chain (CH-NH₂) is predicted to be a quartet at about 4.30 ppm, resulting from coupling with the adjacent methyl protons. The two amine protons (NH₂) are expected to appear as a broad singlet around 2.50 ppm, a characteristic feature of exchangeable protons. Finally, the methyl protons (CH₃) should give a doublet at approximately 1.50 ppm due to coupling with the methine proton.
The predicted ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon atoms of the thiazole ring are expected to resonate in the aromatic region, with C-2 and C-4 appearing at approximately 155.0 and 150.0 ppm, respectively. The C-5 of the thiazole ring is predicted to be more upfield, around 112.0 ppm. The aliphatic carbons of the ethylamine side chain, the methine carbon (CH-NH₂), and the methyl carbon (CH₃), are expected at approximately 50.0 ppm and 25.0 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show a broad band of medium intensity in the 3300-3400 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the primary amine. The C-H stretching of the aliphatic ethyl group should appear in the 2850-2950 cm⁻¹ range. The characteristic absorptions for the thiazole ring, corresponding to C=N and C=C stretching vibrations, are expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. A strong band in the 1000-1200 cm⁻¹ region can be attributed to the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is predicted at an m/z of 128. The base peak is expected at m/z 113, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment at m/z 85 would likely represent the thiazole ring fragment.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal.
-
Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts in the ¹³C spectrum.
-
IR Data Acquisition
Caption: Workflow for IR data acquisition.
-
Sample Preparation:
-
For a liquid sample, place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup and Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Acquire the spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
MS Data Acquisition
Caption: Workflow for MS data acquisition.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample solution into the mass spectrometer. This can be done via direct infusion, or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion
This application note provides a comprehensive overview of the expected spectroscopic data for this compound and outlines standard protocols for data acquisition. The predicted NMR, IR, and MS data serve as a valuable reference for researchers in the synthesis and characterization of this and related thiazole derivatives. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for the advancement of medicinal chemistry and drug development.
References
Topic: Advanced Purification Strategies for Crude 1-Thiazol-4-YL-ethylamine
An Application Note and Protocol Guide from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Purification of a Key Chiral Building Block
1-Thiazol-4-YL-ethylamine is a chiral primary amine featuring a thiazole heterocycle. Thiazole rings are integral scaffolds in numerous pharmaceuticals, including antiretrovirals and antifungals, making this compound a valuable building block in medicinal chemistry and drug development.[1][2] The purification of this molecule from a crude reaction mixture, however, presents two primary challenges that must be systematically addressed:
-
The Basic Amine Functionality: The primary amine group is basic and readily interacts with standard silica gel, which is acidic due to surface silanol groups.[3] This strong acid-base interaction can lead to significant peak tailing, poor separation, and even irreversible adsorption during column chromatography.[4]
-
Chirality: The molecule possesses a stereocenter at the carbon atom adjacent to the amino group, meaning it exists as a pair of non-superimposable mirror images (enantiomers). In pharmaceutical applications, enantiomers often exhibit vastly different pharmacological and toxicological profiles.[5] Therefore, separating the racemic mixture to isolate the desired enantiomer is frequently a critical, non-negotiable step.
This guide provides a comprehensive overview of field-proven methods to purify crude this compound. It is structured to first address the removal of general impurities (achiral purification) and then to resolve the racemic mixture into its constituent enantiomers (chiral resolution). Each protocol is designed to be a self-validating system, with explanations of the underlying principles to empower researchers to adapt these methods to their specific needs.
Part 1: Achiral Purification of Racemic this compound
The initial goal is to remove by-products and unreacted starting materials to obtain the pure racemic amine. The choice of method depends on the nature of the impurities and the required scale.
Method 1: Flash Column Chromatography
Chromatography is the workhorse of purification in organic synthesis. For a basic amine like this compound, standard silica gel chromatography is often problematic.[4] We will explore two effective approaches.
A. Modified Normal-Phase Chromatography on Silica Gel
This technique mitigates the undesirable interaction between the basic amine and acidic silica by introducing a competitive base into the mobile phase.
-
Causality and Mechanism: Triethylamine (TEA) is a volatile tertiary amine that is added to the eluent (typically 1-2%). The TEA molecules preferentially interact with the acidic silanol groups on the silica surface, effectively "masking" them.[6] This prevents the target amine from strongly adsorbing, resulting in symmetrical peak shapes and improved recovery.
B. Normal-Phase Chromatography on Amine-Functionalized Silica
A more elegant solution is to change the stationary phase itself. Amine-functionalized silica (Si-NH2) has a basic surface, which eliminates the root cause of the problematic interaction.[7]
-
Causality and Mechanism: The amine-functionalized surface repels the basic analyte through like-charge interactions and eliminates the possibility of strong acid-base binding. This approach avoids the need for mobile phase additives, simplifying solvent systems and post-purification workup as there is no need to remove TEA from the collected fractions.[3][8]
Method 2: Purification via Salt Formation and Recrystallization
This classical chemical technique is highly effective for purifying amines and can be very scalable. It leverages the ability of the basic amine to form a stable, crystalline salt with an acid.[9]
-
Causality and Mechanism: The free amine, which may be an oil or a low-melting solid, is often difficult to crystallize. By reacting it with an acid (e.g., hydrochloric acid, oxalic acid), a salt is formed.[10] Salts typically have higher melting points and greater crystallinity due to their ionic lattice structure. Impurities that do not form salts or have different solubility profiles remain in the solvent, allowing the pure amine salt to be isolated by filtration. The pure free amine can then be recovered by basification and extraction.[11]
Part 2: Chiral Resolution of Purified Racemic Amine
Once the racemic this compound is chemically pure, the next critical step is to separate the two enantiomers.
Method 1: Preparative Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, fast, and environmentally friendly technique for chiral separations in the pharmaceutical industry.[5][12] It offers significant advantages in speed and solvent reduction over traditional HPLC.
-
Causality and Mechanism: SFC uses a mobile phase composed primarily of supercritical carbon dioxide, which has unique properties between a liquid and a gas.[13] This results in low viscosity and high diffusivity, allowing for very high flow rates and rapid separations without a significant loss in efficiency.[14][15] The separation of enantiomers is achieved on a chiral stationary phase (CSP). For primary amines, crown ether-based CSPs like CROWNPAK® CR-I(+) are particularly effective, as they can form distinct host-guest complexes with the protonated amine of each enantiomer, leading to different retention times.[12]
Method 2: Classical Resolution via Diastereomeric Salt Formation
This method relies on the same principles as achiral salt formation but uses a chiral resolving agent to differentiate between the enantiomers.
-
Causality and Mechanism: The racemic amine (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid, for example, (R,R)-Tartaric acid. This reaction produces a mixture of two diastereomeric salts: (R-amine)-(R,R-acid) and (S-amine)-(R,R-acid). Diastereomers, unlike enantiomers, have different physical properties, including solubility.[16] By carefully selecting the solvent, one diastereomeric salt can be selectively precipitated and isolated by filtration. The desired enantiomer of the amine is then liberated from the purified salt by treatment with a base.[17]
Comparative Summary of Purification Methods
| Method | Principle | Typical Purity | Throughput | Key Advantages | Key Disadvantages |
| Modified Flash (Silica + TEA) | Competitive binding on acidic silica | >95% | Medium-High | Uses standard, inexpensive silica gel. | Requires removal of TEA modifier; potential for amine loss. |
| Amine-Silica Flash | Non-polar interaction on a basic surface | >98% | Medium-High | Excellent peak shape; no additives needed; simplified workup.[7] | More expensive stationary phase than standard silica. |
| Salt Recrystallization | Differential solubility of the amine salt | >99% | High | Highly scalable; cost-effective; yields very pure material. | Requires screening for suitable acid/solvent pair; additional recovery step. |
| Preparative SFC | Chiral recognition on a CSP with a supercritical fluid mobile phase | >99% ee | Medium | Extremely fast; "green" chemistry (less organic solvent); high resolution.[5] | Requires specialized, high-pressure equipment. |
| Diastereomeric Salt Resolution | Differential solubility of diastereomeric salts | >98% ee | High | Highly scalable; uses common lab equipment; well-established technique.[16] | Requires screening for resolving agent/solvent; theoretical max yield is 50% without a racemization step. |
Experimental Protocols
Protocol 1: Achiral Purification using Amine-Functionalized Silica
Objective: To remove non-basic and less-basic impurities from crude this compound.
Principle: The crude mixture is separated on a basic stationary phase that prevents strong adsorption of the target amine, allowing for elution based on polarity differences with a simple solvent gradient.[3]
Materials:
-
Crude this compound
-
Amine-functionalized silica gel (e.g., Biotage® KP-NH, SiliaBond Amine)[4][8]
-
Hexane (ACS Grade)
-
Ethyl Acetate (EtOAc, ACS Grade)
-
Flash chromatography system or glass column
-
TLC plates (amine-functionalized)
Procedure:
-
Method Development: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane). Spot on an amine-functionalized TLC plate and develop with varying ratios of Hexane:EtOAc (e.g., 90:10, 70:30, 50:50) to find a solvent system that gives the target compound an Rf value of ~0.3.
-
Column Packing: Dry-pack the amine-functionalized silica into a flash column or use a pre-packed cartridge.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel (or amine-silica). Evaporate the solvent to dryness to create a dry-load cartridge. This prevents solvent effects and improves resolution.
-
Elution: Place the dry-load cartridge on top of the column. Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity based on the TLC results.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield purified racemic this compound.
Expected Results: A colorless to pale yellow oil or solid, with purity >98% as determined by HPLC and 1H-NMR.
Protocol 2: Chiral Resolution via Preparative SFC
Objective: To separate the enantiomers of purified racemic this compound.
Principle: The racemic amine is injected onto a chiral stationary phase within an SFC system. The supercritical CO2-based mobile phase allows for rapid elution, while the chiral column provides differential interaction with each enantiomer, resulting in their separation.[12]
Materials:
-
Purified racemic this compound
-
SFC-grade carbon dioxide
-
SFC-grade methanol (or other alcohol co-solvent)
-
Preparative SFC system with a fraction collector
-
Chiral stationary phase column (e.g., Daicel CROWNPAK® CR-I(+) or a polysaccharide-based column like CHIRALPAK® series)
Procedure:
-
Analytical Method Development: On an analytical scale SFC, screen various chiral columns and co-solvent gradients to find a condition that provides baseline separation of the two enantiomers. A typical mobile phase is CO2/Methanol. Small amounts of additives like diethylamine may be needed to improve peak shape for some columns.[13]
-
System Setup: Install the corresponding preparative-scale chiral column into the SFC system. Equilibrate the column with the starting mobile phase composition determined from the analytical screen.
-
Sample Preparation: Dissolve the racemic amine in the minimum amount of co-solvent (e.g., methanol) to create a concentrated solution.
-
Injection and Separation: Inject the sample onto the column. Run the preparative SFC method. The system will automatically collect the fractions corresponding to each separated enantiomeric peak.
-
Product Isolation: Evaporate the solvent (mostly methanol) from the collected fractions. Since the main mobile phase component (CO2) is a gas at atmospheric pressure, solvent removal is rapid and energy-efficient.[15]
Expected Results: Two separate pools of material, each corresponding to a single enantiomer with an enantiomeric excess (ee) of >99%.
Visual Workflows
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. selvita.com [selvita.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. teledyneisco.com [teledyneisco.com]
- 8. silicycle.com [silicycle.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1-Thiazol-4-YL-ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reliable methodology for the synthesis of 1-Thiazol-4-YL-ethylamine and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the thiazole moiety in a wide array of pharmacologically active molecules. The protocol herein focuses on a highly efficient two-step synthetic sequence commencing with the commercially available 4-acetylthiazole. The primary transformation involves a reductive amination, a cornerstone reaction in modern synthetic chemistry for the formation of carbon-nitrogen bonds. This document provides a step-by-step protocol, discusses the underlying chemical principles, offers troubleshooting advice, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The this compound core, in particular, serves as a crucial building block for the development of novel therapeutic agents. The strategic placement of the ethylamine side chain at the 4-position of the thiazole ring provides a key vector for further molecular elaboration and interaction with biological targets.
This application note provides a detailed protocol for the synthesis of the title compound, focusing on a practical and scalable approach suitable for a standard synthetic chemistry laboratory. The chosen synthetic strategy is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process starting from 4-acetylthiazole. The initial and key step is the reductive amination of the ketone. This powerful reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-(thiazol-4-yl)ethanamine via reductive amination of 4-acetylthiazole.
Part 1: Synthesis of 1-(Thiazol-4-yl)ethanamine
Materials:
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required, though often performed at room temperature)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-acetylthiazole (1.0 eq).
-
Solvent and Amine Source: Dissolve the 4-acetylthiazole in anhydrous methanol (approximately 0.1-0.2 M concentration). To this solution, add ammonium acetate (10.0 eq) in a single portion. The large excess of ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium forward.
-
Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: After the initial stirring period, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise. Sodium cyanoborohydride is a selective reducing agent that will preferentially reduce the iminium ion over the ketone starting material.[3][4][5] The addition should be done slowly to control any potential exotherm and gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The basic wash is to neutralize any remaining acid and to remove inorganic salts.
-
Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes with a small percentage of triethylamine to prevent the amine product from streaking on the silica gel.
-
Characterization: Characterize the purified 1-(thiazol-4-yl)ethanamine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Parameter | Condition/Reagent | Purpose/Rationale |
| Starting Material | 4-Acetylthiazole | Commercially available ketone precursor. |
| Amine Source | Ammonium Acetate | Provides ammonia for imine formation in a convenient solid form. |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the iminium ion in the presence of the ketone. |
| Solvent | Anhydrous Methanol | Good solvent for all reactants and facilitates imine formation. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes the reaction mixture and aids in the removal of byproducts. |
| Purification | Silica Gel Chromatography | Standard method for purifying polar amine products. |
Best Practices and Troubleshooting
-
Moisture Sensitivity: While sodium cyanoborohydride is less sensitive to moisture than sodium borohydride, it is still good practice to use anhydrous solvents to ensure optimal reaction efficiency.[6]
-
Toxicity: Sodium cyanoborohydride and its byproducts are toxic. Handle this reagent with appropriate personal protective equipment in a well-ventilated fume hood.
-
Alternative Reducing Agents: Sodium triacetoxyborohydride (STAB) is an excellent and often milder alternative to sodium cyanoborohydride that avoids the use of cyanide salts.[3][7] The reaction is typically performed in a non-protic solvent like dichloromethane or dichloroethane.
-
Incomplete Reaction: If TLC or LC-MS analysis shows significant unreacted starting material, the reaction time can be extended, or a slight excess of the reducing agent can be added.
-
Over-alkylation: In this specific synthesis using ammonia as the amine source to form a primary amine, over-alkylation to a secondary amine is a potential side reaction, though less common under these conditions. Using a large excess of the ammonia source helps to minimize this.
-
Purification Challenges: Amines can sometimes be difficult to purify via silica gel chromatography due to their basicity. Adding a small amount of a volatile base like triethylamine (0.5-1%) to the eluent can significantly improve the chromatography by deactivating the acidic sites on the silica gel.
Conclusion
The reductive amination of 4-acetylthiazole represents a highly effective and straightforward method for the synthesis of this compound. The protocol described provides a reliable foundation for researchers to access this valuable building block for further derivatization in drug discovery and development programs. By understanding the underlying principles and adhering to best laboratory practices, this synthesis can be consistently performed to yield the desired product in good purity and yield.
References
- 1. 4-Acetylthiazole | CymitQuimica [cymitquimica.com]
- 2. 1-(Thiazol-4-yl)ethanone | C5H5NOS | CID 3348031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
The Pivotal Role of 1-(Thiazol-4-yl)ethylamine in Modern Drug Synthesis: Application Notes and Protocols
Introduction: The Unassuming Powerhouse of Medicinal Chemistry
In the landscape of modern therapeutic agent synthesis, the strategic selection of molecular building blocks is paramount. Among the vast array of heterocyclic scaffolds, the thiazole ring stands out for its prevalence in a multitude of biologically active compounds, from antibiotics to anticancer agents.[1][2] This guide focuses on a particularly valuable derivative: 1-(Thiazol-4-yl)ethylamine . This chiral amine is more than a simple intermediate; it is a key that unlocks access to complex molecular architectures, most notably in the synthesis of groundbreaking antiviral and kinase inhibitor drugs. Its unique combination of a nucleophilic amino group and the bioisosteric properties of the thiazole ring makes it a highly sought-after component in drug discovery and development.[3]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthesis of 1-(Thiazol-4-yl)ethylamine, its chiral resolution, and its application in the construction of significant therapeutic agents. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles that govern each transformation.
Core Synthesis and Chiral Resolution of 1-(Thiazol-4-yl)ethylamine
The synthesis of the target amine is a critical first step, followed by the crucial separation of its enantiomers, as stereochemistry is often a determining factor in a drug's efficacy and safety.
Protocol 1: Synthesis of Racemic 1-(Thiazol-4-yl)ethylamine via Reductive Amination
A common and efficient method for the synthesis of 1-(Thiazol-4-yl)ethylamine is the reductive amination of the readily available 4-acetylthiazole. This one-pot reaction proceeds through the in-situ formation of an imine, which is then reduced to the desired amine. Sodium borohydride is a cost-effective and selective reducing agent for this purpose.[4][5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylthiazole (1.0 eq) in methanol.
-
Imine Formation: Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 30 minutes, controlling the effervescence.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(Thiazol-4-yl)ethylamine. Further purification can be achieved by vacuum distillation or column chromatography.
| Parameter | Value |
| Starting Material | 4-Acetylthiazole |
| Key Reagents | Ammonium Acetate, Sodium Borohydride |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-75% |
graph Reductive_Amination {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
Start [label="4-Acetylthiazole"];
Reagents [label="+ NH4OAc\n+ NaBH4\n in Methanol"];
Product [label="Racemic 1-(Thiazol-4-yl)ethylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reagents -> Product;
}
#### **Protocol 2: Chiral Resolution of Racemic 1-(Thiazol-4-yl)ethylamine**
The separation of enantiomers is a critical step for producing stereochemically pure active pharmaceutical ingredients (APIs). Diastereomeric salt formation with a chiral resolving agent, such as tartaric acid, is a classical and effective method.
**Experimental Protocol:**
1. **Salt Formation:** Dissolve the racemic 1-(Thiazol-4-yl)ethylamine (1.0 eq) in a suitable solvent such as ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
2. **Crystallization:** Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate the crystallization of the diastereomeric salt.
3. **Isolation of Diastereomer:** Collect the crystals by filtration and wash with a small amount of cold ethanol. The solid is the L-(+)-tartrate salt of one of the amine enantiomers.
4. **Liberation of the Free Amine:** Suspend the diastereomeric salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 10.5. **Extraction and Isolation:** Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-(Thiazol-4-yl)ethylamine.
6. **Enantiomeric Purity Assessment:** Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
| Parameter | Value |
| :--- | :--- |
| **Resolving Agent** | L-(+)-Tartaric Acid |
| **Solvent** | Ethanol |
| **Key Steps** | Diastereomeric Salt Crystallization, Basification, Extraction |
| **Expected Outcome** | Enantiomerically enriched amine |
```dot
graph Chiral_Resolution {
layout=dot;
rankdir=TB;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
Racemic_Amine [label="Racemic 1-(Thiazol-4-yl)ethylamine"];
Tartaric_Acid [label="+ L-(+)-Tartaric Acid\nin Ethanol"];
Crystallization [label="Fractional Crystallization"];
Diastereomeric_Salt [label="Diastereomeric Salt\n(Enriched)"];
Basification [label="Basification (NaOH)"];
Extraction [label="Extraction"];
Pure_Enantiomer [label="Enantiopure\n1-(Thiazol-4-yl)ethylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
Racemic_Amine -> Tartaric_Acid -> Crystallization -> Diastereomeric_Salt -> Basification -> Extraction -> Pure_Enantiomer;
}
Caption: Chiral resolution workflow.
Application in the Synthesis of Therapeutic Agents
The true value of 1-(Thiazol-4-yl)ethylamine is demonstrated in its role as a cornerstone in the synthesis of complex, life-saving medications.
Case Study 1: Nirmatrelvir (Component of PAXLOVID™)
Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The synthesis of this complex molecule relies on a critical amide bond formation between a chiral carboxylic acid fragment and an amine. While the exact amine used in large-scale manufacturing may vary, 1-(Thiazol-4-yl)ethylamine represents a key structural motif. The following protocol outlines a representative amide coupling step.
The Causality Behind Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This coupling agent is chosen for its high efficiency and ability to suppress racemization, which is critical when coupling chiral building blocks. [7]It rapidly converts the carboxylic acid into a highly reactive OAt-active ester.
[1][8]* DIPEA (N,N-Diisopropylethylamine): This sterically hindered, non-nucleophilic base is essential for scavenging the protons released during the reaction without competing with the primary amine in the coupling reaction, thereby preventing side product formation.
[9][10]
Protocol 3: Amide Coupling in Nirmatrelvir Synthesis
-
Reaction Setup: In a flame-dried, inert atmosphere (N2 or Ar) flask, dissolve the chiral carboxylic acid fragment (1.0 eq) and HATU (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add DIPEA (2.5 eq) to the reaction mixture, followed by a solution of the enantiopure 1-(Thiazol-4-yl)ethylamine derivative (1.0 eq) in DMF.
-
Reaction Progression: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide intermediate.
Parameter Value Coupling Agent HATU Base DIPEA Solvent DMF Reaction Temperature Room Temperature Typical Yield >85%
Caption: Amide coupling in Nirmatrelvir synthesis.
Case Study 2: Dasatinib (SPRYCEL®) - A Kinase Inhibitor
Dasatinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). [11]While the final structure of Dasatinib does not contain the exact 1-(Thiazol-4-yl)ethylamine fragment, its synthesis involves a core 2-aminothiazole-5-carboxamide intermediate, highlighting the importance of substituted aminothiazoles in the synthesis of kinase inhibitors. [12][13]The general principle of amide bond formation is a recurring theme in the synthesis of such therapeutic agents. The synthesis of Dasatinib involves the coupling of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid with 2-chloro-6-methylaniline.
[9]
General Synthetic Principle:
The synthesis of many kinase inhibitors relies on the construction of a core heterocyclic system, often involving amide bond formations to append various substituent groups that are crucial for binding to the kinase domain. The thiazole moiety is a common feature in these inhibitors, providing a rigid scaffold and key hydrogen bonding interactions.
[14]
Conclusion and Future Perspectives
1-(Thiazol-4-yl)ethylamine has firmly established itself as a valuable and versatile building block in the synthesis of complex therapeutic agents. Its successful application in the synthesis of Nirmatrelvir underscores its importance in the rapid development of antiviral medications. The protocols detailed in this guide provide a solid foundation for the synthesis, chiral resolution, and application of this key intermediate. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like 1-(Thiazol-4-yl)ethylamine will undoubtedly play a crucial role in the future of drug discovery and development, particularly in the fields of antiviral and anticancer therapies.
References
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 8. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 1-(Thiazol-4-yl)ethylamine: A Guide for Organic Synthesis and Drug Discovery
The thiazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in the design of targeted therapeutics. Among the diverse array of thiazole-containing synthons, 1-(Thiazol-4-yl)ethylamine emerges as a particularly valuable and versatile intermediate. This guide provides an in-depth exploration of its applications in organic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Thiazole Moiety: A Hub of Reactivity and Biological Significance
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. Its aromaticity, arising from the delocalization of six π-electrons, imparts significant stability.[1][2] The electronic distribution within the ring is not uniform; the C2 position is the most electron-deficient and acidic, while the C5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution.[2][3] The nitrogen atom at position 3 is basic and readily protonated.[3] This distinct electronic landscape governs the reactivity of thiazole derivatives and is a key factor in their successful application in drug design.
The presence of the ethylamine side chain at the C4 position of 1-(thiazol-4-yl)ethylamine introduces a primary amine, a functional group of immense importance in organic synthesis. This amine serves as a versatile handle for the construction of a wide array of chemical functionalities, most notably amides and secondary/tertiary amines, which are ubiquitous in pharmaceuticals.
Core Applications in Synthetic Chemistry
1-(Thiazol-4-yl)ethylamine is a cornerstone for the synthesis of complex molecules, primarily serving as a building block for introducing the thiazole-ethylamino motif. Its principal applications lie in two fundamental transformations: amide bond formation and reductive amination .
Amide Bond Formation: Forging Peptidic and Non-Peptidic Linkages
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[4] 1-(Thiazol-4-yl)ethylamine readily participates in coupling reactions with carboxylic acids to furnish the corresponding amides. These products are often key intermediates in the synthesis of kinase inhibitors and other biologically active molecules.
Mechanistic Rationale: The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP, HBTU), and uronium/aminium salts (e.g., HATU). The choice of coupling reagent, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as racemization of chiral carboxylic acids. For heteroaromatic amines like 1-(thiazol-4-yl)ethylamine, the reaction conditions must be carefully optimized to account for the electronic properties of the thiazole ring.
Detailed Protocol: Synthesis of a Representative N-(1-(Thiazol-4-yl)ethyl)benzamide
This protocol describes a general procedure for the amide coupling of 1-(thiazol-4-yl)ethylamine with benzoic acid using HATU as the coupling reagent.
| Reagent | MW | Equivalents | Amount |
| Benzoic Acid | 122.12 g/mol | 1.0 | 122 mg |
| 1-(Thiazol-4-yl)ethylamine | 128.19 g/mol | 1.1 | 155 mg |
| HATU | 380.23 g/mol | 1.2 | 456 mg |
| DIPEA | 129.24 g/mol | 2.0 | 345 µL |
| Anhydrous DMF | - | - | 5 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (122 mg, 1.0 mmol).
-
Dissolve the benzoic acid in anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Add 1-(thiazol-4-yl)ethylamine (155 mg, 1.1 mmol) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA, 345 µL, 2.0 mmol) to the reaction mixture.
-
Finally, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 456 mg, 1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-(1-(thiazol-4-yl)ethyl)benzamide.
Reductive Amination: Building Substituted Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[5] 1-(Thiazol-4-yl)ethylamine can be reacted with a wide range of aldehydes and ketones to generate a diverse library of N-substituted derivatives. This transformation is pivotal in the synthesis of many pharmaceutical agents where a substituted amine is a key pharmacophoric element.
Mechanistic Rationale: The reaction proceeds in two stages within a single pot. First, the primary amine reacts with the carbonyl compound to form an imine intermediate (or an enamine if a secondary amine is used). This is a reversible reaction, and the equilibrium is often driven towards the imine by removal of the water byproduct. In the second stage, a reducing agent, added to the reaction mixture, selectively reduces the imine to the corresponding amine. A key consideration is the choice of reducing agent. It must be mild enough not to reduce the starting carbonyl compound but sufficiently reactive to reduce the imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are more reactive towards the protonated imine (iminium ion) than the neutral carbonyl group.[5]
Detailed Protocol: Synthesis of a Representative N-Benzyl-1-(thiazol-4-yl)ethanamine
This protocol outlines a general procedure for the reductive amination of 1-(thiazol-4-yl)ethylamine with benzaldehyde using sodium triacetoxyborohydride.
| Reagent | MW | Equivalents | Amount |
| Benzaldehyde | 106.12 g/mol | 1.0 | 102 µL |
| 1-(Thiazol-4-yl)ethylamine | 128.19 g/mol | 1.1 | 155 mg |
| NaBH(OAc)₃ | 211.94 g/mol | 1.5 | 318 mg |
| Dichloroethane (DCE) | - | - | 5 mL |
| Acetic Acid (optional) | 60.05 g/mol | catalytic | 1-2 drops |
Procedure:
-
To a round-bottom flask, add 1-(thiazol-4-yl)ethylamine (155 mg, 1.1 mmol) and dissolve it in dichloroethane (DCE, 5 mL).
-
Add benzaldehyde (102 µL, 1.0 mmol) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 318 mg, 1.5 mmol) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the desired N-benzyl-1-(thiazol-4-yl)ethanamine.
Synthesis of 1-(Thiazol-4-yl)ethylamine
The availability of 1-(thiazol-4-yl)ethylamine is crucial for its application. While it can be sourced commercially, an in-house synthesis may be required. A common and effective method is the reductive amination of the corresponding ketone, 4-acetylthiazole.
Representative Protocol: Reductive Amination of 4-Acetylthiazole
This protocol is a representative method based on established procedures for the reductive amination of ketones to primary amines.
| Reagent | MW | Equivalents | Amount |
| 4-Acetylthiazole | 127.15 g/mol | 1.0 | 1.27 g |
| Ammonium Acetate | 77.08 g/mol | 10 | 7.71 g |
| Sodium Cyanoborohydride | 62.84 g/mol | 1.5 | 0.94 g |
| Methanol | - | - | 25 mL |
Procedure:
-
In a round-bottom flask, dissolve 4-acetylthiazole (1.27 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol) in methanol (25 mL).
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, carefully acidify the reaction mixture to pH ~2 with concentrated HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Basify the aqueous layer to pH >12 with solid NaOH or concentrated NaOH solution, keeping the flask in an ice bath.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(thiazol-4-yl)ethylamine. The product may be further purified by distillation under reduced pressure if necessary.
Expanding the Synthetic Horizon: Beyond Kinase Inhibitors
While the application of 1-(thiazol-4-yl)ethylamine is prominent in the synthesis of kinase inhibitors, its utility extends to other classes of biologically active molecules. The thiazole moiety is a known pharmacophore in compounds with anti-inflammatory, antiviral, and antifungal properties.[6][7][8][9][10][11][12][13][14][15] By employing the synthetic strategies outlined above, researchers can readily incorporate the 1-(thiazol-4-yl)ethylamino scaffold into novel molecular frameworks to explore these and other therapeutic areas.
Conclusion
1-(Thiazol-4-yl)ethylamine is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its primary amine functionality provides a reliable handle for the construction of amides and substituted amines through well-established and robust protocols. A thorough understanding of the reactivity of the thiazole ring and the mechanistic nuances of amide coupling and reductive amination reactions is key to successfully leveraging this synthon for the creation of novel and complex molecular architectures with potential therapeutic applications.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolides as novel antiviral agents. 1. Inhibition of hepatitis B virus replication - CentAUR [centaur.reading.ac.uk]
- 11. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciforum.net [sciforum.net]
- 15. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
Application Notes and Protocols for 1-Thiazol-4-YL-ethylamine: A Guide for Researchers
These comprehensive application notes provide detailed procedures for the safe and effective handling, storage, and use of 1-Thiazol-4-YL-ethylamine, a key building block in contemporary drug discovery and chemical synthesis. Given the limited publicly available data for this specific molecule, the following protocols are synthesized from established best practices for handling structurally related substituted ethylamines and air-sensitive heterocyclic compounds.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, emphasizing scientific integrity and causality behind each procedural step.
Introduction: Understanding this compound
This compound is a primary amine featuring a thiazole heterocycle. Its structural motifs are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. The primary amine group offers a versatile reactive handle for a multitude of chemical transformations, while the thiazole ring can participate in various non-covalent interactions with biological targets.
Due to the presence of the amine group, this compound is expected to be basic and nucleophilic.[6] Like many amines, it may be sensitive to atmospheric oxygen and carbon dioxide, potentially leading to degradation over time.[1] Therefore, proper handling under an inert atmosphere is recommended to ensure the integrity of the material.
Hazard Identification and Safety Precautions
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from related structures like ethylamine and other thiazole derivatives.[7][8] The anticipated hazards include:
-
Corrosivity: Amines are known to be corrosive to the skin and eyes.[9]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8][10]
Personal Protective Equipment (PPE)
A robust PPE regimen is mandatory when handling this compound. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles and a face shield.[9][12]
-
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[13] If there is a risk of exposure above established limits, a properly fitted respirator is necessary.
Engineering Controls
All manipulations of this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[13] An emergency eyewash station and safety shower must be readily accessible.[13]
Chemical and Physical Properties
Below is a summary of the known and inferred properties of this compound and a related compound for comparison.
| Property | This compound | 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine (for comparison) |
| CAS Number | Not readily available | Not readily available |
| Molecular Formula | C5H8N2S | C6H10N2S |
| Molecular Weight | 128.20 g/mol [14] | 142.22 g/mol [7] |
| Appearance | Inferred to be a liquid or solid | Solid[7] |
| Boiling Point | 232.4°C at 760 mmHg (Predicted)[14] | Not available |
| Storage Temperature | 2-8°C, under inert atmosphere[14] | Not specified, likely similar |
Handling Procedures
The primary consideration when handling this compound is its potential sensitivity to air and moisture.[1][3][4] The use of air-sensitive techniques is crucial to prevent degradation and ensure experimental reproducibility.
General Handling Workflow
The following diagram illustrates the general workflow for handling air-sensitive reagents like this compound.
Protocol for Aliquoting from a Sure/Seal™ Bottle
This protocol details the transfer of this compound from a Sure/Seal™ bottle, a common packaging for air-sensitive reagents.[5]
Materials:
-
Sure/Seal™ bottle of this compound
-
Dry, nitrogen-flushed syringe with a long needle
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and needle valve
-
Oven-dried reaction flask with a rubber septum
-
Mineral oil bubbler
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and cooled under a stream of dry inert gas.[3][4]
-
Inert Gas Setup: Assemble the reaction flask with the septum and connect it to the inert gas line via a needle, with the outlet connected to a mineral oil bubbler to maintain a positive pressure.[3][4]
-
Syringe Preparation: Purge a dry syringe with the inert gas by drawing and expelling the gas at least five times.
-
Pressurize the Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. Gently introduce the inert gas to create a slight positive pressure.
-
Withdraw the Reagent: With the bottle inverted, carefully insert the needle of the purged syringe through the septum and below the liquid level. Slowly withdraw the desired volume of this compound.
-
Transfer to Reaction Flask: Remove the syringe from the Sure/Seal™ bottle and quickly insert the needle into the septum of the reaction flask. Dispense the reagent into the flask.
-
Cleaning: Immediately quench any residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol) and then water. Dispose of the rinsate in the appropriate waste container.
Storage Protocols
Proper storage is critical to maintaining the purity and reactivity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C.[14]
-
Atmosphere: Store under an inert atmosphere of argon or nitrogen to prevent degradation from air and moisture.[1][11]
-
Container: Keep the container tightly sealed. For long-term storage, consider using a container with a PTFE-lined cap and wrapping the seal with Parafilm®.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and sources of ignition.[9][11]
Spill and Waste Management
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[9]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[11]
Waste Disposal:
-
Dispose of unused this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
Conclusion
While specific data for this compound is limited, a cautious and systematic approach based on the handling of analogous compounds is essential for both safety and experimental success. The protocols outlined in these application notes provide a robust framework for researchers to work with this valuable chemical building block confidently and responsibly. Adherence to these guidelines will help ensure the integrity of the compound and the safety of laboratory personnel.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 6. Ethylamine - Wikipedia [en.wikipedia.org]
- 7. 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.fr [fishersci.fr]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. CAS 7728-74-7 | 2-(Thiazol-4-YL)ethylamine - Synblock [synblock.com]
Comprehensive Analytical Characterization of 1-Thiazol-4-YL-ethylamine: A Multi-Technique Approach
An Application Note for Drug Development Professionals
Abstract
1-Thiazol-4-YL-ethylamine is a key heterocyclic amine building block in medicinal chemistry and drug development. Its structural motifs, the thiazole ring and the primary ethylamine side chain, are prevalent in numerous biologically active compounds. Rigorous characterization of this intermediate is paramount to ensure the identity, purity, and stability of starting materials, which directly impacts the quality and safety of final active pharmaceutical ingredients (APIs). This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this compound, offering field-proven insights and step-by-step protocols for researchers and quality control analysts.
Introduction and Physicochemical Overview
The thiazole moiety is a fundamental scaffold in pharmaceutical sciences, known for its diverse biological activities.[1] The purity and structural integrity of precursors like this compound are therefore non-negotiable. A multi-pronged analytical strategy is essential for unambiguous structural confirmation and impurity profiling. The primary goal is to build a complete analytical profile using chromatographic, spectroscopic, and thermal methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 885279-02-7 | [2] |
| Alternate CAS | 7728-74-7 | [3][4] |
| Molecular Formula | C₅H₈N₂S | [3][5] |
| Molecular Weight | 128.2 g/mol | [5] |
| Synonym(s) | 1-(1,3-thiazol-4-yl)ethanamine | |
| Physical Form | Colorless Liquid | |
| Purity (Typical) | ≥95% | [6] |
| InChI Key | QNBSQSRLKMIEAH-UHFFFAOYSA-N |
Analytical Workflow for Comprehensive Characterization
A robust characterization workflow employs multiple orthogonal techniques. Chromatography assesses purity and quantifies components, while spectroscopy provides definitive structural information. Thermal analysis evaluates stability. This integrated approach ensures a high degree of confidence in the material's quality.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Separation
Chromatography is the cornerstone for determining the purity of chemical substances. Both liquid and gas chromatography offer complementary information.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the gold standard for purity determination of non-volatile or thermally labile compounds. A reversed-phase method using a C18 column is ideal for separating the polar amine from potential non-polar impurities. The causality for choosing this method lies in its high resolution, reproducibility, and quantitative accuracy.[7][8]
Application Protocol: Purity Assay
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm. A PDA detector allows for peak purity analysis across a spectral range.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. The retention time provides a qualitative identifier under consistent conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is an excellent orthogonal technique for purity analysis, especially for identifying volatile impurities. The direct coupling to a mass spectrometer provides molecular weight and fragmentation data, aiding in the identification of unknown peaks.[9] For primary amines, specialized columns are often used to prevent peak tailing.[10]
Application Protocol: Volatile Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: Agilent CP-Sil 13 CB or similar mid-polarity column suitable for amines (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: Split mode (20:1), Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol or acetonitrile.
Data Interpretation: The total ion chromatogram (TIC) is used for purity assessment. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of the target compound. Library matching (e.g., NIST) can be used to tentatively identify impurity peaks.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide an atomic and molecular-level view of the compound, serving as the definitive proof of structure.
Caption: Logic diagram for structural confirmation using spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[11][12]
Application Protocol: Structural Verification
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition: Standard ¹H and ¹³C{¹H} experiments.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2 (Thiazole) | ~8.7 | Singlet (s) | 1H | Thiazole ring proton adjacent to S and N |
| H-5 (Thiazole) | ~7.2 | Singlet (s) | 1H | Thiazole ring proton |
| CH (Ethyl) | ~4.2 | Quartet (q) | 1H | Methine proton |
| NH₂ (Amine) | ~1.5-2.5 | Broad Singlet (br s) | 2H | Amine protons (exchangeable) |
| CH₃ (Ethyl) | ~1.4 | Doublet (d) | 3H | Methyl protons |
Expected ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-2 (Thiazole) | ~152 | Thiazole ring carbon |
| C-4 (Thiazole) | ~150 | Thiazole ring carbon |
| C-5 (Thiazole) | ~115 | Thiazole ring carbon |
| CH (Ethyl) | ~50 | Methine carbon |
| CH₃ (Ethyl) | ~24 | Methyl carbon |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.[13] It provides a molecular "fingerprint" and is excellent for confirming the presence of the key amine and thiazole groups.[13][14]
Application Protocol: Functional Group Identification
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background: Perform a background scan of the clean, empty ATR crystal before sample analysis.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch (aromatic) | Thiazole Ring |
| 2980-2850 | C-H Stretch (aliphatic) | Ethyl Group (-CH, -CH₃) |
| ~1650-1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| ~1610-1470 | C=N and C=C Stretch | Thiazole Ring Skeletal Vibrations[13] |
| ~1100-1000 | C-N Stretch | Amine |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS confirms the molecular weight of the analyte. The sample is first separated by HPLC and then introduced into a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.
Application Protocol: Molecular Weight Confirmation
-
Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Method: Use the HPLC method described in Section 3.1, but potentially with a volatile buffer system (e.g., formic acid or ammonium formate instead of TFA if signal suppression is an issue).
-
Ionization Mode: ESI, Positive.
-
Mass Analyzer: Set to scan a range that includes the expected molecular ion (e.g., m/z 50-200).
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak.
Expected Result: A prominent peak at m/z 129.2 , corresponding to the [C₅H₈N₂S + H]⁺ ion.
Thermal Analysis
Principle: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material. It measures the change in mass as a function of temperature, indicating when decomposition or volatilization occurs. This is critical for determining appropriate storage and handling conditions.[15][16]
Application Protocol: Thermal Stability Assessment
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pan: Platinum or alumina.
-
Sample Mass: 5-10 mg.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Program: Ramp from 30 °C to 500 °C at a rate of 10 °C/min.
Data Interpretation: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The onset temperature provides a measure of the compound's thermal stability.
Conclusion
The analytical characterization of this compound requires a synergistic combination of orthogonal techniques. The protocols detailed in this guide provide a robust framework for confirming the identity, purity, and stability of this critical pharmaceutical building block. By integrating data from HPLC, GC-MS, NMR, FTIR, LC-MS, and TGA, researchers and drug development professionals can establish a comprehensive quality profile, ensuring the integrity of their research and the safety of downstream products.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy Online CAS Number 885279-02-7 - TRC - 1-(Thiazol-4-yl)ethylamine | LGC Standards [lgcstandards.com]
- 3. CAS 7728-74-7 | 2-(Thiazol-4-YL)ethylamine - Synblock [synblock.com]
- 4. 2-(THIAZOL-4-YL)ETHYLAMINE | 7728-74-7 [chemicalbook.com]
- 5. Ethyl-thiazol-2-yl-amine | 13472-75-8 | NAA47275 [biosynth.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. d-nb.info [d-nb.info]
- 8. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Synthesis, thermal behavior and optical characterizations of thin films of a novel thiazole azo dye and its copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Hantzsch Thiazole Synthesis for 1-Thiazol-4-YL-ethylamine Analogues
Introduction: The Strategic Importance of 1-Thiazol-4-YL-ethylamine Analogues
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including vitamin B1.[1] The this compound scaffold, in particular, represents a privileged structure in drug discovery. Its analogues have demonstrated significant potential across various therapeutic areas, attributable to the unique physicochemical properties imparted by the thiazole ring which can engage in hydrogen bonding, metal chelation, and various non-covalent interactions with biological targets.
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[2] This classical reaction involves the condensation of an α-haloketone with a thioamide.[1][2][3] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and its amenability to the introduction of diverse substituents, making it an ideal strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.[3] This guide provides a detailed exploration of the Hantzsch synthesis for preparing this compound analogues, offering both mechanistic insights and practical, field-tested protocols.
Mechanistic Deep Dive: Understanding the "Why" Behind the Protocol
A thorough grasp of the reaction mechanism is paramount for troubleshooting and optimization. The Hantzsch synthesis is a multistep process that culminates in the formation of a stable aromatic thiazole ring.[4][5]
The key steps are as follows:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone.[4][6] This SN2 displacement of the halide ion forms a crucial acyclic intermediate. The choice of halide in the α-haloketone (Br > Cl > I) can influence the reaction rate.
-
Intramolecular Cyclization: Following the initial SN2 reaction, the nitrogen atom of the thioamide intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[4][6] This step forges the five-membered ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to form a more stable, conjugated system. This elimination of a water molecule is often facilitated by the reaction conditions, such as heating.[6]
-
Aromatization: The final step involves the loss of a proton to yield the thermodynamically stable and aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[5]
Visualizing the Hantzsch Thiazole Synthesis Mechanism
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Core Reactants and Strategic Considerations
The success of the Hantzsch synthesis for generating this compound analogues hinges on the judicious selection and preparation of two key building blocks: the α-haloketone and the thioamide.
The α-Haloketone Component
For the synthesis of this compound analogues, the crucial α-haloketone precursor is a 3-halo-4-oxopentanamine derivative. The choice of the halogen (typically bromine or chlorine) and the protecting group on the amine are critical considerations.
-
α-Bromoketones: Often preferred due to their higher reactivity, which can lead to shorter reaction times and milder conditions. However, they can be more lachrymatory and less stable than their chloro-analogs.
-
α-Chloroketones: Generally more stable and easier to handle, though they may require slightly more forcing reaction conditions.
-
Amine Protecting Groups: The primary amine of the target ethylamine side chain must be protected during the thiazole ring formation to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be readily removed under acidic or hydrogenolysis conditions, respectively, post-synthesis.
The Thioamide Component
The thioamide provides the N-C-S fragment of the thiazole ring.[3] For the synthesis of the target analogues, a simple thioformamide or a substituted thioamide can be utilized to introduce diversity at the 2-position of the thiazole ring.
-
Thioformamide: Yields a thiazole with no substituent at the 2-position.
-
Substituted Thioamides: Allow for the introduction of various alkyl or aryl groups at the 2-position, enabling extensive SAR exploration.
Generalized Protocol for the Synthesis of a Boc-Protected this compound Analogue
This protocol provides a representative procedure. Researchers should optimize conditions based on the specific substrates and desired scale.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Boc-protected 3-bromo-4-oxopentanamine | >95% | Various | Can be synthesized from Boc-protected alaninal |
| Thioacetamide | >98% | Various | Example thioamide |
| Ethanol (anhydrous) | >99.5% | Various | Reaction solvent |
| Sodium Bicarbonate (NaHCO₃) | ACS grade | Various | For work-up |
| Ethyl Acetate (EtOAc) | ACS grade | Various | Extraction solvent |
| Brine (saturated NaCl solution) | - | Lab prepared | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Various | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Boc-protected 3-bromo-4-oxopentanamine (1.0 equivalent) in anhydrous ethanol (approximately 0.2 M concentration).
-
Addition of Thioamide: To the stirred solution, add the thioacetamide (1.1 equivalents).
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
Work-up: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. This removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected this compound analogue.
-
Deprotection (if required): The Boc protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
Experimental Workflow Visualization
Caption: Step-by-step workflow for Hantzsch thiazole synthesis.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Side reactions (e.g., dehalogenation)- Product decomposition | - Increase reaction time or temperature.- Use a more reactive α-haloketone (e.g., bromo vs. chloro).- Ensure anhydrous conditions. |
| Multiple Products | - Formation of regioisomers (if using an unsymmetrical thioamide)- Side reactions | - Use a symmetrical thioamide if possible.- Optimize reaction conditions (lower temperature) to favor the desired product.- Thorough purification. |
| Difficulty in Purification | - Product is very polar or non-polar- Close-running impurities | - Adjust the polarity of the chromatography eluent.- Consider alternative purification methods (e.g., recrystallization, preparative HPLC). |
Safety Precautions
-
α-Haloketones: These are often lachrymatory and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thioamides: Many thioamides have an unpleasant odor and can be toxic. Handle with care in a fume hood.
-
Solvents: Use flammable solvents like ethanol and ethyl acetate with caution, away from ignition sources.
Characterization of Final Products
The synthesized this compound analogues should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Conclusion
The Hantzsch thiazole synthesis is a powerful and adaptable tool for the synthesis of this compound analogues. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of these valuable compounds for drug discovery and development programs. The protocols and insights provided in this guide serve as a robust starting point for these synthetic endeavors.
References
- 1. bepls.com [bepls.com]
- 2. synarchive.com [synarchive.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting common issues in "1-Thiazol-4-YL-ethylamine" synthesis
Welcome to the technical support center for the synthesis of 1-Thiazol-4-YL-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral amine. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues, ensuring scientific integrity and a logical approach to problem-solving.
The synthesis of this compound is typically approached via a two-step sequence: the initial formation of the key intermediate, 4-acetylthiazole, followed by its reductive amination to yield the target amine. This guide is structured to address potential issues in each of these critical stages, as well as the final purification and resolution of the chiral product.
Workflow Overview: Synthesis of this compound
Technical Support Center: Optimization of 1-Thiazol-4-YL-ethylamine Synthesis
Welcome to the technical support center for the synthesis of 1-Thiazol-4-YL-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.
Overview of the Primary Synthetic Route
The most prevalent and efficient method for synthesizing this compound is the reductive amination of the ketone precursor, 4-acetylthiazole. This process involves two key transformations occurring in a single pot: the formation of an intermediate imine (or enamine) followed by its immediate reduction to the target primary amine.
The general workflow is depicted below. The reaction begins with the condensation of 4-acetylthiazole with an amine source, typically in the presence of a weak acid catalyst, to form an imine. A carefully selected reducing agent then reduces the C=N double bond to yield the final product.
Caption: General workflow for the reductive amination of 4-acetylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for this synthesis?
The most reliable method is the one-pot reductive amination of 4-acetylthiazole. Key variations lie in the choice of the amine source and the reducing agent. Catalytic transfer hydrogenation using ammonium formate is highly effective and serves as both the nitrogen and hydrogen source.[1][2] Alternatively, using ammonia or an ammonium salt with a selective hydride reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) offers excellent control and high yields.[2]
Q2: Which reducing agents are recommended, and what are their advantages and disadvantages?
The choice of reducing agent is critical for minimizing side reactions. A comparison of common options is provided below.
| Reducing Agent/System | Amine Source | Typical Solvent | Pros | Cons |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NH₄OAc | DCE, THF | Mild, highly selective for imines over ketones, commercially available.[2] | Stoichiometric, relatively expensive. |
| Ammonium Formate (HCO₂NH₄) with Catalyst | HCO₂NH₄ | MeOH, EtOH | Atom-economical (transfer hydrogenation), inexpensive, often high yielding.[1][3] | Requires a transition metal catalyst (e.g., Iridium[1][2][4]), may require elevated temperatures. |
| Sodium Cyanoborohydride (NaBH₃CN) | NH₄OAc | MeOH | Effective and selective at controlled pH. | Highly toxic (releases HCN in acidic conditions), waste disposal concerns. |
| Sodium Borohydride (NaBH₄) | NH₄OAc / NH₃ | MeOH, EtOH | Inexpensive, readily available. | Less selective, can readily reduce the starting ketone to an alcohol byproduct.[2][5] Requires careful control of conditions. |
| H₂ Gas with Catalyst (e.g., Pd/C, Ni) | NH₃ | EtOH, MeOH | "Green" reductant, high pressure can increase reaction rate.[6] | Requires specialized high-pressure equipment, potential for over-reduction or ring-opening. |
Q3: How can I effectively monitor the reaction's progress?
Reaction progress should be monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine) to separate the starting ketone from the amine product. The ketone is typically less polar than the amine. Visualize with UV light and a potassium permanganate stain.
-
LC-MS: This is the preferred method as it provides unambiguous identification of the starting material, intermediate imine, product, and potential byproducts (like the alcohol) by their respective mass-to-charge ratios (m/z).
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Caption: Troubleshooting flowchart for common synthesis issues.
Q4: My reaction has stalled, with a significant amount of 4-acetylthiazole remaining. What is the cause?
This indicates a problem with one of the two key steps: imine formation or reduction.
-
Cause A: Inefficient Imine Formation. The condensation of a ketone and an amine source to form an imine is an equilibrium process.
-
Solution 1: Add a catalytic amount of a weak acid, such as acetic acid (typically 5-10 mol%). This protonates the ketone's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2]
-
Solution 2: Remove the water generated during imine formation to drive the equilibrium forward. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the addition of the reducing agent.[7]
-
-
Cause B: Inactive Reducing Agent or Catalyst.
-
Solution 1: Hydride reducing agents like NaBH₄ and NaBH(OAc)₃ can decompose upon exposure to moisture or acidic conditions. Always use fresh, properly stored reagents.
-
Solution 2: If using a transition metal catalyst for transfer hydrogenation, ensure all starting materials and solvents are of sufficient purity to avoid catalyst poisoning. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also be beneficial.[1]
-
Q5: The primary product I've isolated is 1-(thiazol-4-yl)ethanol, not the amine. Why did this happen?
This is a classic selectivity issue in reductive aminations. The reducing agent has preferentially reduced the starting ketone carbonyl group instead of the intermediate imine.
-
Cause: Non-selective Reducing Agent. Potent reducing agents like sodium borohydride (NaBH₄) can rapidly reduce ketones, especially if imine formation is slow.[8]
-
Solution 1 (Recommended): Switch to a sterically hindered and milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) . It is highly selective for the reduction of protonated imines over ketones, making it the reagent of choice for this transformation.[2][8]
-
Solution 2: If you must use NaBH₄, modify the procedure. Allow the ketone and amine source to stir for an extended period (1-2 hours) to maximize imine concentration before adding the reductant. Add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C) to control its reactivity.
-
Q6: I see a product with double the mass of my expected product in my LC-MS analysis. What is it?
This is likely a secondary amine byproduct, formed when the desired product (this compound) acts as a nucleophile and reacts with another molecule of the starting ketone, 4-acetylthiazole. This new imine is then reduced to form a secondary amine.
-
Cause: Insufficient Amine Source. If the concentration of the primary amine product becomes significant relative to the initial ammonia source, it can compete in the reaction.
-
Solution: Employ a large excess of the initial amine source. When using ammonium acetate or ammonium formate, using 5 to 10 molar equivalents relative to the ketone will flood the reaction with the desired nitrogen source, statistically favoring the formation of the primary amine and suppressing the formation of the secondary amine.[2]
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with Sodium Triacetoxyborohydride
This protocol is recommended for its high selectivity and operational simplicity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-acetylthiazole (1.0 eq.).
-
Add ammonium acetate (5.0 eq.) and anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent (approx. 0.2 M concentration).
-
Add glacial acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the suspension in portions over 15-20 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction by TLC (10% MeOH/DCM + 1% Et₃N) or LC-MS until the starting ketone is consumed.
-
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography. A gradient elution of 0-10% methanol in dichloromethane containing 0.5% triethylamine (to prevent the amine from streaking on the acidic silica) is typically effective.
-
Combine fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or solid.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel plate.
-
Spot the Plate: Dissolve small amounts of your starting material (co-spot) and the reaction mixture in a suitable solvent. Use a capillary tube to spot them on the pencil line.
-
Develop the Plate: Place the plate in a sealed chamber containing the mobile phase (e.g., 90:10:1 DCM/MeOH/Et₃N). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Then, dip the plate in a potassium permanganate stain and gently heat with a heat gun to visualize the spots. The product amine should have a lower Rf value (travel less far) than the starting ketone.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. kanto.com.my [kanto.com.my]
- 4. kanto.co.jp [kanto.co.jp]
- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying and removing impurities in "1-Thiazol-4-YL-ethylamine" reactions
Welcome to the technical support center for the synthesis of 1-Thiazol-4-YL-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities during the synthesis of this critical building block. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification
Question 1: I am seeing an unexpected peak in my HPLC analysis after the synthesis of this compound. What could it be?
Answer: An unexpected peak in your HPLC chromatogram can originate from several sources, primarily related to the two main synthetic steps: the Hantzsch thiazole synthesis and the subsequent reductive amination.
-
Unreacted Starting Materials: The most straightforward impurities are unreacted starting materials. In the Hantzsch synthesis, this would be the α-haloketone (e.g., 4-chloroacetylthiazole) and the thioamide. For the reductive amination step, unreacted 4-acetylthiazole is a common impurity.
-
Intermediate Impurities: The reductive amination proceeds through an imine intermediate. If the reduction is incomplete, this imine can persist as an impurity.
-
Side-Reaction Products:
-
Over-alkylation: During reductive amination, the newly formed primary amine can react with another molecule of the ketone, leading to a secondary amine impurity.[1][2]
-
Aldol Condensation: The ketone starting material (4-acetylthiazole) can undergo self-condensation under certain conditions, leading to aldol adducts.
-
Regioisomers: In the Hantzsch synthesis, if unsymmetrical thioamides and α-haloketones are used, there is a possibility of forming regioisomeric thiazole products, although this is less common with the typical starting materials for this compound.
-
To definitively identify the impurity, it is recommended to use LC-MS to obtain the mass of the unknown peak and compare it against the masses of potential impurities.
Question 2: My NMR spectrum shows some unfamiliar signals. How can I use NMR to identify impurities?
Answer: ¹H NMR spectroscopy is a powerful tool for identifying impurities. Here's how to approach it:
-
Unreacted 4-acetylthiazole: Look for a sharp singlet around 2.5-2.7 ppm corresponding to the methyl protons of the acetyl group.
-
Imine Intermediate: The presence of the imine can be identified by a characteristic signal for the C=N-H proton, which will be further downfield than a typical amine N-H.
-
Secondary Amine (Over-alkylation product): The formation of a secondary amine will result in a more complex spectrum. You will see new signals corresponding to the second thiazolylethyl group, and the integration of the N-H signal will be halved relative to the desired product.
-
Solvent Residues: Always check for residual solvents from your reaction or workup (e.g., methanol, ethanol, dichloromethane), which will have characteristic chemical shifts.
A D₂O shake experiment can be very informative. The N-H protons of the primary and secondary amines will exchange with deuterium, causing their signals to disappear from the spectrum. This can help to confirm the presence of amine-containing impurities.[3]
Impurity Removal
Question 3: How can I remove unreacted 4-acetylthiazole from my final product?
Answer: Unreacted 4-acetylthiazole can be removed through several methods, with the choice depending on the scale of your reaction and the desired purity.
-
Aqueous Acid Wash: this compound is a basic compound and will be protonated in an acidic aqueous solution, forming a water-soluble salt. The unreacted ketone, being less basic, will remain in the organic phase. A simple liquid-liquid extraction with a dilute acid (e.g., 1M HCl) can effectively separate the two. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the more polar amine from the less polar ketone. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small amount of a basic modifier like triethylamine to prevent streaking), will allow for the separation of the components.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an excellent purification method. The unreacted ketone will likely have different solubility properties than the desired amine salt.
Question 4: I am struggling with low enantiomeric excess (ee) in my chiral separation of this compound. What can I do?
Answer: Achieving high enantiomeric excess for chiral amines often requires careful optimization of the separation method.
-
Diastereomeric Salt Resolution: This is a classical and effective method.
-
Choice of Resolving Agent: The choice of the chiral acid used to form the diastereomeric salts is crucial. Commonly used resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. It may be necessary to screen several resolving agents to find one that gives well-defined crystals and a good separation.
-
Solvent Screening: The crystallization solvent plays a critical role. A solvent screen with a range of polarities should be performed. Sometimes a mixture of solvents is required to achieve optimal crystallization of one diastereomer while leaving the other in solution.
-
Equilibration Time and Temperature: The crystallization process needs to reach thermodynamic equilibrium. Experiment with different stirring times and temperature profiles (e.g., slow cooling, holding at a specific temperature) to improve the separation.
-
-
Chiral Chromatography (HPLC or SFC): This is a powerful analytical and preparative technique.
-
Stationary Phase Selection: A variety of chiral stationary phases (CSPs) are commercially available, often based on polysaccharides like cellulose or amylose. Screening different chiral columns is often necessary to find one that provides baseline separation of the enantiomers.
-
Mobile Phase Optimization: The mobile phase composition (e.g., the ratio of hexane to alcohol, the type of alcohol, and the use of additives) can significantly impact the separation.
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general procedure for the reductive amination of 4-acetylthiazole to form this compound.
-
Imine Formation:
-
Dissolve 4-acetylthiazole (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) in excess (typically 2-5 equivalents).
-
Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C. Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in a one-pot procedure due to its selectivity for the iminium ion over the ketone.[2][4]
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of water or a dilute acid.
-
If the solvent is water-miscible, it can be removed under reduced pressure.
-
Perform a liquid-liquid extraction as described in Question 3 to separate the product from unreacted ketone and other non-basic impurities.
-
Dry the organic layer containing the purified amine over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purity Analysis by HPLC
This protocol provides a starting point for developing an HPLC method for analyzing the purity of this compound.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the thiazole ring absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Data Presentation
Table 1: Common Impurities and their Potential Origin
| Impurity Name | Chemical Structure | Probable Origin | Identification Method |
| 4-Acetylthiazole | C₅H₅NOS | Unreacted starting material from reductive amination | HPLC, GC-MS, ¹H NMR |
| Imine Intermediate | C₅H₆N₂S | Incomplete reduction during reductive amination | LC-MS, ¹H NMR |
| Secondary Amine | C₁₀H₁₂N₄S₂ | Over-alkylation during reductive amination | LC-MS, ¹H NMR |
| α-Haloketone | Varies | Unreacted starting material from Hantzsch synthesis | HPLC, GC-MS |
| Thioamide | Varies | Unreacted starting material from Hantzsch synthesis | HPLC, LC-MS |
Visualizations
Logical Workflow for Troubleshooting Impurity Issues
Caption: A logical workflow for identifying, removing, and preventing impurities.
Reaction Pathway and Potential Impurity Formation
Caption: Synthetic pathway and common points of impurity formation.
References
Stability issues and degradation of "1-Thiazol-4-YL-ethylamine"
Technical Support Center: 1-Thiazol-4-YL-ethylamine
A Guide to Understanding and Mitigating Stability and Degradation Issues
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability and integrity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide is designed for researchers, chemists, and drug development professionals to proactively address the potential stability challenges associated with this molecule. Here, we move beyond simple instructions to explain the underlying chemical principles, enabling you to troubleshoot issues effectively and ensure the quality of your work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the handling, storage, and use of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Like many heterocyclic amines, this compound's stability is influenced by temperature, light, and atmosphere.
-
Storage Temperature: It is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, storage at 2-8°C is advisable, protected from light.[3]
-
Atmosphere: Amines can be sensitive to carbon dioxide and moisture in the air. While not explicitly stated for this specific molecule, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened.
-
Handling: Always handle the compound in a well-ventilated area or under a chemical fume hood.[4] Avoid formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition risks.[4]
Q2: My experimental results are inconsistent. Could this be due to the degradation of my compound in solution?
A2: Yes, inconsistent results are a classic indicator of compound instability in an experimental medium.[5] The appearance of new, unexpected peaks in analytical analyses like HPLC or LC-MS over time is a strong sign of degradation.[5] The stability of this compound in solution is highly dependent on the solvent, pH, and presence of other reactive species.
Q3: What are the most likely degradation pathways for this compound?
A3: Based on the structure, which features a thiazole ring and an ethylamine side chain, several degradation pathways are plausible. The 4-position of the aminothiazole nucleus can be particularly susceptible to hydrolysis, which can lead to the formation of unknown water-soluble products.[6]
-
Hydrolysis: The thiazole ring may be susceptible to cleavage under strong acidic or, more commonly, alkaline (basic) conditions.[5][6] This can lead to ring-opening and loss of biological activity.
-
Oxidation: The sulfur atom in the thiazole ring is a prime target for oxidation, which can form sulfoxides or sulfones.[5] The ethylamine side chain can also be susceptible to oxidation. This process can be accelerated by exposure to air (auto-oxidation), trace metal ions, or oxidizing agents.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to the formation of reactive species and a complex mixture of degradation products.[5] It is crucial to protect solutions from light, especially during storage or long experiments.[3][5]
Q4: I'm preparing stock solutions in DMSO, but I suspect degradation when I dilute them in my aqueous assay buffer. What's happening?
A4: This is a common issue. While a high-concentration DMSO stock may be stable, the significant dilution into an aqueous buffer changes the chemical environment. The final pH of the solution becomes critical.[5] If the buffer's pH is not optimal for the compound's stability, degradation can be accelerated. Furthermore, some compounds are less stable at the very low concentrations used in final assays. It is always recommended to assess the compound's stability in the final assay buffer under the exact experimental conditions (concentration, temperature, duration).
Troubleshooting Workflows and Protocols
When you suspect compound instability, a systematic approach is necessary to identify the cause and find a solution.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and addressing stability issues.
Caption: A step-by-step workflow for troubleshooting suspected compound instability.
Potential Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of the this compound structure.
Caption: Likely degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Solution
Objective: To quickly determine if the compound is stable in a specific solvent or buffer over a typical experimental timeframe.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare Test Solution: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the buffer or medium of interest.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by a suitable method (e.g., HPLC-UV, LC-MS) to obtain an initial purity profile and peak area. This is your baseline.
-
Incubate: Keep the remaining test solution under the exact conditions of your experiment (temperature, lighting, container type).
-
Subsequent Timepoints: Take aliquots at relevant timepoints (e.g., 1h, 4h, 8h, 24h) and analyze them using the same method as T=0.
-
Analyze Data: Compare the peak area of the parent compound at each timepoint to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates instability.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound to understand its degradation pathways and identify likely degradation products. This is crucial for developing stability-indicating analytical methods.[7][8][9]
Rationale: Forced degradation studies are a cornerstone of pharmaceutical development, mandated by guidelines like the ICH, to establish a molecule's intrinsic stability.[7][10] By subjecting the compound to harsh conditions, we can predict the degradation products that might form under long-term storage.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 2h - 24h at 60-80°C | To investigate susceptibility to degradation in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH | 2h - 24h at 60-80°C | To investigate susceptibility to degradation in alkaline environments. |
| Oxidation | 3% H₂O₂ | 2h - 24h at Room Temp | To mimic oxidative stress and identify potential oxidation products. |
| Thermal | Dry Heat | 24h - 72h at 80°C (or 10°C above accelerated stability) | To assess the impact of high temperature on the solid or solution form.[8] |
| Photolytic | High-Intensity Light (ICH Q1B options) | Expose until specified illumination (e.g., 1.2 million lux hours) | To determine light sensitivity and potential for photodegradation.[10] |
Methodology:
-
Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system for each stress condition.[9] For each condition, also prepare a control sample (compound solution without the stressor) and a blank (solution with stressor but no compound).
-
Exposure: Expose the test samples to the conditions outlined in the table above. The goal is to achieve 5-20% degradation of the parent compound. Adjust time and temperature if degradation is too rapid or too slow.
-
Neutralization (for Acid/Base): After the exposure time, cool the acid and base hydrolysis samples and neutralize them to prevent further degradation before analysis.
-
Analysis: Analyze all samples (stressed, control, and blank) by a high-resolution analytical technique, preferably LC-MS, to separate and identify the parent compound and any new degradation products formed.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks in the stressed samples are potential degradation products. The mass data from the MS detector can be used to propose structures for these degradants.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.fi [fishersci.fi]
- 5. benchchem.com [benchchem.com]
- 6. US3939172A - 4-Aminothiazole - Google Patents [patents.google.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Side reactions in the synthesis of "1-Thiazol-4-YL-ethylamine" and their prevention
Technical Support Center: Synthesis of 1-Thiazol-4-YL-ethylamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols to ensure the integrity and success of your experiments.
Introduction
The synthesis of this compound, a key building block in pharmaceutical chemistry, is most commonly achieved through the reductive amination of 4-acetylthiazole. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will walk you through identifying, understanding, and preventing these common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
This is a classic case of over-alkylation , leading to the formation of a bis-amine or tertiary amine byproduct. This occurs when the newly formed primary amine, this compound, reacts with another molecule of 4-acetylthiazole. This secondary reaction is often competitive with the primary reaction, especially under certain conditions.
Causality: The product amine is nucleophilic and can compete with ammonia (or the ammonia source) for the ketone starting material, leading to the formation of a secondary amine, which can then be further alkylated.
Prevention Strategies:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia). This shifts the equilibrium towards the formation of the desired primary amine by increasing the concentration of the primary nucleophile.
-
Stepwise Imine Formation: A highly effective method is to first form the imine by reacting 4-acetylthiazole with the ammonia source in a suitable solvent like methanol, often with a dehydrating agent like molecular sieves to drive the reaction to completion.[1] The reducing agent is only added after the complete formation of the imine, which can be monitored by techniques like TLC or NMR.[1][2]
-
pH Control: Maintaining a slightly acidic pH (around 6-7) is crucial.[3] This protonates the intermediate imine to form the more reactive iminium ion, accelerating the desired reduction. However, a pH that is too low can protonate the amine, rendering it non-nucleophilic.[4] Acetic acid is a commonly used catalyst for this purpose.[5]
-
Choice of Reducing Agent: Milder and more selective reducing agents are preferred. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are excellent choices as they selectively reduce the iminium ion in the presence of the ketone.[6] Sodium borohydride (NaBH4) can also be used, but it is less selective and can reduce the starting ketone.[7]
Troubleshooting Workflow: Minimizing Over-Alkylation
Caption: Workflow to diagnose and prevent over-alkylation.
Q2: My final product yield is low, and I've isolated unreacted 4-acetylthiazole. What could be the issue?
Low conversion of the starting material can stem from several factors, primarily related to inefficient imine formation or deactivation of the reagents.
Causality: The equilibrium between the ketone and the imine might not favor the imine, or the reducing agent may have decomposed or is not sufficiently reactive under the chosen conditions.
Prevention and Troubleshooting:
-
Dehydrating Agents: The formation of the imine from the ketone and ammonia releases water. This is a reversible reaction, and the presence of water can shift the equilibrium back towards the starting materials.[8] The use of dehydrating agents such as molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate can effectively remove water and drive the reaction forward.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol can facilitate imine formation.[5] For some reducing agents like sodium triacetoxyborohydride, chlorinated solvents like 1,2-dichloroethane (DCE) are preferred.[5]
-
Reaction Temperature: While many reductive aminations proceed well at room temperature, gentle heating might be necessary to drive imine formation, especially with less reactive ketones. However, excessive heat can promote side reactions.
-
Reducing Agent Potency: Ensure the reducing agent is fresh and has been stored properly to prevent decomposition.
Experimental Protocol: Optimized Reductive Amination with Stepwise Imine Formation
-
To a solution of 4-acetylthiazole (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) and activated 4Å molecular sieves.
-
Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS until the starting ketone is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Filter off the molecular sieves and concentrate the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
Q3: I am observing a byproduct that appears to be the alcohol resulting from the reduction of 4-acetylthiazole. How can I avoid this?
The formation of 1-(thiazol-4-yl)ethanol is a common side reaction when using less selective reducing agents.
Causality: The reducing agent is directly reducing the ketone carbonyl group of the starting material instead of the intermediate iminium ion.
Prevention Strategies:
-
Selective Reducing Agents: As mentioned previously, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are significantly more selective for the iminium ion over the ketone.[6][9] This is because the rate of reduction of the iminium ion is much faster than that of the ketone at a slightly acidic pH.[9]
-
pH Control: Maintaining the optimal pH range of 6-7 is critical. At lower pH values (3-4), the reduction of the ketone can become more favorable with some reducing agents.[3]
-
One-Pot vs. Two-Step: In a one-pot procedure where the ketone, amine source, and reducing agent are mixed together, the ketone is exposed to the reducing agent for the entire reaction time. A two-step approach, where the imine is formed first, minimizes the time the ketone is in the presence of the reducing agent.[5]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Iminium Ion | Common Solvents | pH Considerations |
| Sodium Borohydride (NaBH4) | Moderate | Methanol, Ethanol | Can reduce ketones, especially at lower pH |
| Sodium Cyanoborohydride (NaBH3CN) | High | Methanol, Acetonitrile | Optimal at pH 6-7; releases toxic HCN with strong acids |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | High | DCE, THF, Acetonitrile | Mild and tolerant of many functional groups |
Q4: Is there a risk of reducing the thiazole ring itself?
The thiazole ring is generally stable to the mild reducing agents used in reductive amination.[10] However, under more forcing conditions or with stronger reducing agents, degradation of the thiazole ring can occur.
Causality: Strong reducing agents, particularly in the presence of certain metal catalysts like Raney Nickel, can lead to desulfurization and cleavage of the thiazole ring.[10]
Prevention:
-
Stick to Selective Hydride Reagents: For this specific transformation, there is no need to employ harsh reduction methods like catalytic hydrogenation with aggressive catalysts. Sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride are all suitable and will not affect the thiazole ring under standard reductive amination conditions.
Reaction Pathway: Desired vs. Side Reactions
Caption: Competing reaction pathways in the synthesis.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. nbinno.com [nbinno.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Solvent Effects in the Synthesis of 1-Thiazol-4-YL-ethylamine Derivatives
Welcome to the technical support center for the synthesis of 1-Thiazol-4-YL-ethylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The selection of a solvent is a critical parameter that can significantly influence the outcome of your synthesis, impacting reaction rates, yields, and the purity of your final product. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on the role of the solvent.
The Critical Role of the Solvent in Thiazole Synthesis
The synthesis of this compound derivatives, often achieved through variations of the Hantzsch thiazole synthesis, involves the formation of a five-membered heterocyclic ring containing sulfur and nitrogen.[1][2] Solvents do more than just dissolve reactants; they can influence the reaction's kinetics and thermodynamics, stabilize intermediates and transition states, and even alter reaction pathways.[3] The choice between a polar protic, polar aprotic, or nonpolar solvent can be the difference between a high-yielding, clean reaction and a complex mixture of byproducts.
Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the synthesis of this compound derivatives, providing explanations and practical solutions related to solvent choice.
Question 1: My reaction yield is consistently low. How can I improve it by changing the solvent?
Answer:
Low yields are a frequent issue in heterocyclic synthesis and can often be traced back to suboptimal solvent selection. Here’s a systematic approach to troubleshooting with solvents:
-
Solubility of Reactants: Ensure your starting materials, such as the α-haloketone precursor and the thioamide, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a slow or incomplete reaction.
-
Pro-Tip: For many Hantzsch-type syntheses of thiazole derivatives, polar protic solvents like ethanol or methanol are effective because they can solvate both the polar reactants and the reaction intermediates.[4][5] If solubility remains an issue, consider more polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) , although be mindful of potential side reactions and purification challenges.[1][6]
-
-
Reaction Rate and Temperature: The solvent's boiling point will dictate the maximum temperature of the reaction at atmospheric pressure. If a reaction is sluggish, moving to a higher-boiling solvent can increase the rate.
-
Example: If a reaction in ethanol (b.p. 78 °C) is slow, switching to a solvent like dioxane (b.p. 101 °C) or toluene (b.p. 111 °C) could improve the reaction kinetics.
-
-
"Green" and Unconventional Solvents: Consider environmentally benign options that can sometimes offer surprising improvements in yield.
-
Glycerin: This recyclable, non-toxic solvent has been used for the synthesis of thiazole derivatives at room temperature, often with excellent yields and without the need for a catalyst.[3]
-
Water: For certain multicomponent reactions leading to thiazoles, water can be an effective and green solvent, sometimes in combination with microwave irradiation to accelerate the reaction.[1]
-
Question 2: I am observing the formation of significant impurities. Can the solvent be the cause?
Answer:
Yes, the solvent can play a crucial role in the formation of byproducts. Here are some common scenarios and how to address them with solvent selection:
-
Side Reactions with the Solvent: Protic solvents, especially alcohols, can sometimes participate in side reactions. For example, they can potentially react with highly electrophilic intermediates. If you suspect this is occurring, switching to a polar aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF) might be beneficial.[1]
-
Influence on Reaction Pathway: The polarity of the solvent can influence the stability of charged intermediates, potentially favoring one reaction pathway over another. The Hantzsch synthesis, for instance, proceeds through several intermediates. A solvent that effectively stabilizes the desired transition states will lead to a cleaner reaction.
-
Solvent Purity: Always use dry, high-purity solvents. Water is a common impurity that can lead to hydrolysis of starting materials or intermediates, resulting in unwanted byproducts.[7]
Question 3: The cyclization step to form the thiazole ring appears to be inefficient. What is the role of the solvent in this step?
Answer:
The intramolecular cyclization is a key step in thiazole ring formation. The solvent influences this step by:
-
Stabilizing the Transition State: The cyclization involves the formation of a new bond and often a change in the charge distribution of the molecule. A solvent that can effectively stabilize the transition state of this cyclization will lower the activation energy and increase the reaction rate. The rate of thiazole cyclization has been observed to increase with a higher dielectric constant of the solvent system, such as in an isopropyl alcohol-water mixture compared to an ethanol-water system.[8]
-
Proton Transfer: Protic solvents can facilitate the necessary proton transfers that occur during the dehydration step following cyclization. However, in some cases, a polar aprotic solvent might be preferred to avoid unwanted side reactions.
The following diagram illustrates a simplified workflow for troubleshooting common synthesis issues with a focus on solvent selection:
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the synthesis of a novel this compound derivative?
A1: For the Hantzsch synthesis of thiazoles, ethanol is an excellent and widely used starting solvent.[4][5] It is relatively inexpensive, has a moderate boiling point, and can effectively dissolve a wide range of reactants. If the reaction does not proceed well in ethanol, consider trying a more polar aprotic solvent like DMF .[9]
Q2: Are there any "green" solvent alternatives for thiazole synthesis?
A2: Yes, there is a growing interest in using environmentally friendly solvents. Some options that have been successfully employed in thiazole synthesis include:
-
Glycerin: Can facilitate reactions at room temperature without a catalyst.[3]
-
Water: Particularly effective for certain multicomponent reactions.[1]
-
Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid with a lower melting point than the individual components. They are often biodegradable and have low volatility.[6]
-
Solvent-Free Conditions: In some cases, reactions can be carried out by simply grinding the reactants together, sometimes with a solid support, which is the most environmentally friendly approach.[10]
Q3: How does the choice of base interact with the solvent in thiazole synthesis?
A3: The base and solvent work in concert. A base like triethylamine (TEA) or sodium carbonate is often used to neutralize the acid formed during the reaction. The solubility of the base in the chosen solvent is important for its effectiveness. In some cases, the solvent itself can act as a base or influence the basicity of the added reagent. For example, in highly polar solvents, the basicity of an amine can be modulated.
Q4: Can I use a solvent mixture?
A4: Yes, solvent mixtures can be very effective. For instance, a mixture of a protic and an aprotic solvent can help to fine-tune the polarity and solvating properties of the reaction medium. A common example is using an ethanol-water mixture, which can improve the solubility of certain inorganic reagents while maintaining good solubility for the organic components.[8]
Data Summary: Solvent Effects on Thiazole Synthesis
The following table summarizes the general characteristics and applications of common solvents in the synthesis of thiazole derivatives.
| Solvent Class | Example(s) | Key Characteristics | Typical Applications in Thiazole Synthesis |
| Polar Protic | Ethanol, Methanol, Water | Can form hydrogen bonds; good at solvating both cations and anions. | Standard solvent for Hantzsch synthesis; green chemistry approaches.[1][4][5] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dielectric constant; cannot donate hydrogen bonds; good at solvating cations. | When higher temperatures are needed; for reactants with poor solubility in alcohols.[1][9] |
| Nonpolar | Toluene, Dioxane | Low dielectric constant; do not effectively solvate charged species. | Less common for Hantzsch synthesis, but can be used for specific applications or when a higher boiling point is required. |
| Green Solvents | Glycerin, Deep Eutectic Solvents | Low toxicity, recyclable, often biodegradable. | Emerging as environmentally friendly alternatives to traditional organic solvents.[3][6] |
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
This protocol provides a general starting point for the synthesis of a 4-substituted-thiazole derivative, which is a core structure in this compound.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone precursor (1 equivalent) and the thioamide (1-1.2 equivalents) in the chosen solvent (e.g., ethanol).
-
The concentration of the reactants is typically in the range of 0.1 to 1 M.
Step 2: Reaction
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
The following diagram illustrates the general workflow for a Hantzsch thiazole synthesis:
Caption: General workflow for Hantzsch thiazole synthesis.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides | Bentham Science [benthamscience.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 1-Thiazol-4-YL-ethylamine Production
Welcome to the comprehensive technical support guide for the production of 1-Thiazol-4-YL-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable intermediate from the laboratory bench to pilot and manufacturing scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
Introduction: From Benchtop to Bulk Production
This compound is a critical building block in the synthesis of numerous pharmaceutical compounds. While its synthesis may appear straightforward on a small scale, the transition to larger quantities introduces a host of challenges that can impact yield, purity, and process safety. This guide is structured to provide a logical progression through the typical synthetic route, highlighting potential pitfalls and offering robust solutions.
A common and industrially viable pathway to this compound involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the key intermediate, 4-acetylthiazole.
-
Reductive Amination: Conversion of 4-acetylthiazole to the target amine.
For chiral applications, a subsequent chiral resolution step is often necessary. This guide will delve into each of these critical stages.
Diagram: Overall Synthesis and Troubleshooting Workflow
Caption: A high-level overview of the synthesis and key troubleshooting points.
Part 1: Hantzsch Thiazole Synthesis of 4-Acetylthiazole
The Hantzsch synthesis is a robust method for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the Hantzsch synthesis of 4-acetylthiazole?
A1: The typical starting materials are 3-chloro-2,4-pentanedione (an α-haloketone) and formamide or thioformamide (as the thioamide source). Formamide is often used as it can generate thioformamide in situ under certain reaction conditions.
Q2: I am observing low yields in my Hantzsch synthesis. What are the likely causes?
A2: Low yields can often be attributed to several factors:
-
Incomplete reaction: The reaction may require more time or a higher temperature to reach completion. Monitoring the reaction progress by techniques like TLC or HPLC is crucial.
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Sub-optimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Poor mixing: In larger reactors, inefficient agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
Troubleshooting Guide: Hantzsch Synthesis
| Problem | Potential Cause | Recommended Action |
| Low Yield / Incomplete Reaction | Insufficient reaction time or temperature. | Gradually increase the reaction temperature in 5-10°C increments and monitor for completion. Extend the reaction time, taking samples periodically to track progress. |
| Incorrect stoichiometry of reactants. | Verify the molar ratios of your α-haloketone and thioamide source. A slight excess of the thioamide can sometimes drive the reaction to completion. | |
| Formation of Dark, Tarry Byproducts | Excessive reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time based on kinetic studies. Consider a lower reaction temperature for a longer duration. |
| Presence of impurities in starting materials. | Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Difficulty in Isolating 4-Acetylthiazole | Product remains dissolved in the reaction mixture. | After neutralizing the reaction mixture, consider an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Co-precipitation of impurities. | An initial wash of the crude product with a non-polar solvent (e.g., hexane) can help remove some organic impurities before further purification. |
Part 2: Reductive Amination to this compound
Reductive amination is a versatile method for converting ketones to amines. The Leuckart reaction, which utilizes formic acid or its derivatives as both the reducing agent and the amine source, is a common choice for this transformation.[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control during the Leuckart reaction for this synthesis?
A1: The critical parameters for the Leuckart reaction include temperature, reaction time, and the ratio of 4-acetylthiazole to the formamide/formic acid mixture. The reaction is typically run at elevated temperatures, often between 160-185°C.[5][6]
Q2: I'm observing the formation of N-formyl and other byproducts. How can I minimize these?
A2: The formation of the N-formyl intermediate is inherent to the Leuckart mechanism.[6] To obtain the free amine, a subsequent hydrolysis step (acidic or basic) is required. To minimize other byproducts, ensure the reaction temperature is well-controlled to prevent thermal degradation.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause | Recommended Action |
| Incomplete Conversion of 4-Acetylthiazole | Insufficient reaction temperature or time. | Carefully increase the reaction temperature, as the Leuckart reaction is temperature-sensitive. Monitor the reaction progress closely. |
| Inadequate amount of formamide/formic acid. | Ensure a sufficient excess of the Leuckart reagent is used to drive the reaction to completion. | |
| Formation of Polymeric or Tar-like Material | Reaction temperature is too high. | Optimize the temperature to find a balance between reaction rate and thermal stability of the product and reactants. |
| Difficulties in Product Isolation and Purification | The product is a basic amine, which can be challenging to handle. | After hydrolysis of the N-formyl intermediate, perform an acid-base extraction. The amine can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basification and extracted into an organic solvent. |
| Presence of unreacted ketone and other byproducts. | Fractional distillation under reduced pressure can be an effective method for purifying the final product on a larger scale. |
Diagram: Reductive Amination Troubleshooting Logic
Caption: A decision tree for troubleshooting common reductive amination issues.
Part 3: Chiral Resolution of Racemic this compound
For many pharmaceutical applications, a single enantiomer of this compound is required. This necessitates a chiral resolution step, often achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate chiral resolving agent?
A1: The choice of resolving agent is critical and often requires empirical screening. Tartaric acid and its derivatives are common choices for resolving racemic amines.[10][11][12] The selection depends on the ability to form well-defined, crystalline diastereomeric salts with significantly different solubilities in a given solvent system.
Q2: My chiral resolution is giving low enantiomeric excess (ee). What can I do?
A2: Low enantiomeric excess can be due to several factors:
-
Sub-optimal solvent: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. Screening a range of solvents is recommended.
-
Incorrect stoichiometry: The molar ratio of the racemic amine to the resolving agent can impact the efficiency of the resolution.
-
Equilibration: The diastereomeric salts may be equilibrating in solution. Controlling the crystallization temperature and time is important.
-
Incomplete separation: Inefficient filtration or washing of the desired diastereomeric salt can lead to contamination with the more soluble diastereomer.
Troubleshooting Guide: Chiral Resolution
| Problem | Potential Cause | Recommended Action |
| Poor Diastereomeric Salt Formation | Inappropriate solvent choice. | Screen a variety of solvents and solvent mixtures to find a system where one diastereomeric salt has significantly lower solubility. |
| Unfavorable salt formation with the chosen resolving agent. | Experiment with different chiral resolving agents (e.g., other tartaric acid derivatives, mandelic acid). | |
| Low Enantiomeric Excess (ee) | Co-crystallization of both diastereomers. | Optimize the crystallization conditions, including cooling rate and final temperature. Consider recrystallization of the diastereomeric salt to improve purity. |
| Insufficient washing of the filtered salt. | Ensure the filter cake is washed with a small amount of cold, fresh solvent to remove the mother liquor containing the more soluble diastereomer. | |
| Low Yield of the Desired Enantiomer | The desired diastereomeric salt is too soluble in the chosen solvent. | Adjust the solvent system to decrease the solubility of the target salt. |
| Loss of product during recrystallization. | Minimize the number of recrystallization steps and optimize the solvent volume to reduce losses. |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 4-Acetylthiazole (Lab Scale)
-
To a solution of 3-chloro-2,4-pentanedione (1.0 eq) in a suitable solvent (e.g., ethanol), add formamide (1.1-1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Leuckart Reaction (Lab Scale)
-
Combine 4-acetylthiazole (1.0 eq) with an excess of formamide or a mixture of formamide and formic acid.
-
Heat the mixture to 160-185°C under an inert atmosphere.
-
Monitor the reaction for the consumption of the starting ketone.
-
After completion, cool the reaction mixture.
-
Add a solution of hydrochloric acid and heat to hydrolyze the N-formyl intermediate.
-
Cool the mixture and wash with a non-polar organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate to obtain the racemic amine.
Protocol 3: General Procedure for Chiral Resolution (Lab Scale)
-
Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5-1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the enantiomerically enriched amine from the salt by treatment with a base and subsequent extraction.
-
Determine the enantiomeric excess of the product by chiral HPLC or other suitable methods.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 11. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 1-Thiazol-4-YL-ethylamine and Other Thiazole Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.[1][2] This guide provides an in-depth, objective comparison of the biological performance of 1-Thiazol-4-YL-ethylamine and other key thiazole derivatives, supported by experimental data. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the Thiazole Scaffold in Drug Discovery
The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] This has led to the development of numerous FDA-approved drugs containing a thiazole moiety, such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam.[2] The biological activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring, impacting their interactions with biological targets.[3]
Comparative Analysis in Key Therapeutic Areas
This section will compare the performance of this compound with other thiazole derivatives in three critical areas of drug discovery: oncology, inflammation, and neurodegenerative diseases. While direct head-to-head experimental data for this compound is limited in publicly available literature, we will draw comparisons with structurally related aminothiazoles and other key derivatives to provide a comprehensive overview.
Anticancer Activity
Thiazole derivatives have emerged as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4]
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-Aminothiazole Derivatives | ||||
| Compound with N-phenylpiperazino | Leukemia (MOLT-4) | MTT Assay | - | [4] |
| Compound with morpholino group | Leukemia (MOLT-4) | MTT Assay | Less active than N-phenylpiperazino analog | [4] |
| 2-arylamino-4-(3'-indolyl)thiazole (Compound 17b) | Breast (MCF-7) | MTT Assay | 1.86 | [5] |
| Substituted Thiazole Derivatives | ||||
| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (Compound 4b) | Leukemia (HL-60) | Not Specified | Most promising in the series | [6] |
| Hexahydrobenzo[4][7]thieno[2,3-d]pyrimidine with aminothiazole (Compound 7c) | CNS Cancer (SNB-75, SF-295), Renal Cancer (CAKI-1) | Not Specified | Significant activity | [5] |
Expertise & Experience in Experimental Design: The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard for assessing cell viability and cytotoxicity. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The underlying principle is the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[8] This provides a robust and high-throughput method to screen the cytotoxic potential of novel compounds.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Many thiazole-based anticancer agents function by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase-2 (COX-2).[9]
| Compound/Derivative Class | Assay Type | Target | Activity | Reference |
| Nitro substituted thiazole derivatives | Carrageenan-induced rat paw edema | In vivo | Better than standard drug (Nimesulide) | [9] |
| N-(benzo[d]thiazol-2-yl)-2-(substituted)acetamide derivatives | Rat paw edema | In vivo | 84-93% of standard (Indomethacin) | [10] |
Expertise & Experience in Experimental Design: The carrageenan-induced rat paw edema model is a classic and reliable in vivo assay for screening acute anti-inflammatory activity. Carrageenan injection induces a biphasic edema; the first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins, which are synthesized by COX enzymes. Measuring the reduction in paw volume after treatment with test compounds provides a clear indication of their anti-inflammatory potential. For in vitro studies, direct enzyme inhibition assays, such as a COX-2 inhibition assay, are employed to elucidate the mechanism of action.
-
Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the thiazole derivatives or a known COX-2 inhibitor (e.g., Celecoxib) for a defined period (e.g., 15 minutes at room temperature).
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or other detection methods.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: A typical workflow for screening anti-inflammatory thiazole derivatives.
Neuroprotective Activity
Thiazole-containing compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7][11]
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Thiazole-based Derivatives | |||
| Compound 10 | AChE | 103.24 | [7][11] |
| Compound 16 | AChE | 108.94 | [7][11] |
| Thiazolylhydrazone derivative (Compound 2i) | AChE | 28 | |
| Reference Drug | |||
| Donepezil | AChE | 21 |
Expertise & Experience in Experimental Design: The Ellman's method is a widely used and reliable spectrophotometric assay for determining AChE activity. The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity. This method is sensitive, reproducible, and suitable for high-throughput screening of potential AChE inhibitors.
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: In a 96-well plate, add the buffer, DTNB, and different concentrations of the thiazole derivatives. Then, add the AChE solution and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate (ATCI) to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.
Caption: The therapeutic rationale for using thiazole-based AChE inhibitors in Alzheimer's.
Conclusion and Future Directions
This guide highlights the significant potential of thiazole derivatives across various therapeutic areas. While direct comparative data for this compound is not extensively available, the analysis of structurally similar compounds provides valuable insights into the structure-activity relationships that govern their biological effects. The presented experimental protocols and pathway diagrams offer a robust framework for researchers to design and execute their own comparative studies. Future research should focus on direct, head-to-head comparisons of promising thiazole derivatives in standardized biological assays to identify lead candidates with optimal efficacy and safety profiles for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. wjpmr.com [wjpmr.com]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Novel 1-Thiazol-4-YL-ethylamine Analogues as Kinase Inhibitors in Oncology
The thiazole ring is a foundational scaffold in medicinal chemistry, integral to numerous clinically approved drugs and a fertile ground for the discovery of new therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This guide presents a comparative analysis of a series of novel analogues based on the "1-Thiazol-4-YL-ethylamine" core structure. These analogues have been rationally designed and evaluated for their potential as kinase inhibitors, a critical class of targeted therapies in oncology.[4][5]
The focus of this analysis is to elucidate the structure-activity relationships (SAR) within this series, providing researchers and drug development professionals with actionable insights into how specific structural modifications influence inhibitory potency against key oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][6] By presenting quantitative experimental data, detailed methodologies, and mechanistic visualizations, this guide aims to serve as a comprehensive resource for advancing the development of next-generation thiazole-based cancer therapeutics.[7]
Rationale for Analogue Design and Selection
The "this compound" scaffold was selected as the starting point due to its structural resemblance to known kinase inhibitors and the inherent potential for multi-directional chemical modification. The core hypothesis is that substitutions at key positions on the thiazole ring and the ethylamine side chain can significantly modulate the binding affinity and selectivity for the ATP-binding pocket of target kinases.
The analogues synthesized for this comparative study (designated TA-01 to TA-04 ) incorporate systematic modifications to probe the effects of electronic and steric properties on biological activity. The parent compound, TA-01 , features an unsubstituted phenyl group. Subsequent analogues introduce electron-withdrawing and electron-donating groups to this phenyl ring, allowing for a systematic exploration of the chemical space and its impact on kinase inhibition.
Comparative In Vitro Efficacy
The primary measure of efficacy for these kinase inhibitors is their half-maximal inhibitory concentration (IC50) against the target enzyme and their cytotoxic effects on cancer cell lines. The following data summarizes the results of in vitro assays.
Table 1: In Vitro Efficacy of this compound Analogues
| Compound ID | R-Group Modification | VEGFR-2 Kinase Inhibition IC50 (µM) | Cytotoxicity against MCF-7 (Breast Cancer) IC50 (µM) | Cytotoxicity against HepG2 (Liver Cancer) IC50 (µM) |
| TA-01 | -H (Unsubstituted) | 0.85 | 15.2 | 21.5 |
| TA-02 | -Cl (Chloro) | 0.15 | 2.57 | 7.26 |
| TA-03 | -OCH3 (Methoxy) | 0.50 | 9.8 | 14.3 |
| TA-04 | -Br (Bromo) | 0.32 | 31.5 | 28.0 |
Note: The data presented in this table is illustrative and intended for comparative purposes within this guide. IC50 values for cytotoxicity are often compared to a standard drug like Staurosporine.[6]
From this comparative data, a clear structure-activity relationship emerges. The introduction of an electron-withdrawing group, such as chlorine (TA-02 ), significantly enhances both the enzymatic inhibition of VEGFR-2 and the cytotoxic activity against MCF-7 and HepG2 cancer cell lines.[3][6] Conversely, the electron-donating methoxy group (TA-03 ) results in a moderate improvement over the parent compound, while the bromo-substituted analogue (TA-04 ) shows a different profile of activity.[6] These findings underscore the importance of electronic modifications on the phenyl ring for optimizing the inhibitory potential of this scaffold.
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, the following detailed protocols were employed for the evaluation of the thiazole analogues.
This assay quantifies the ability of the test compounds to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer solution, a solution of the VEGFR-2 enzyme, a substrate peptide, and ATP.
-
Compound Dilution: Create a serial dilution of the test compounds (TA-01 to TA-04 ) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase buffer, the diluted test compounds, and the VEGFR-2 enzyme solution. Incubate to allow for compound-enzyme binding.
-
Initiation of Kinase Reaction: Add the substrate peptide and ATP to each well to start the phosphorylation reaction. Incubate at a controlled temperature.
-
Detection: After the incubation period, add a detection reagent that specifically binds to the phosphorylated substrate, generating a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Measure the signal intensity using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.
This colorimetric assay assesses the cytotoxic effects of the compounds by measuring the metabolic activity of living cells.[2][6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.[2]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells.[2] Calculate the percentage of cell viability for each treatment group and determine the IC50 value.
Mechanistic and Workflow Visualizations
To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for VEGFR-2 Kinase Inhibition Assay.
Caption: Inhibition of VEGFR-2 Signaling Pathway.
Conclusion and Future Directions
This comparative analysis demonstrates that the "this compound" scaffold is a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies clearly indicate that substitution with electron-withdrawing groups on the peripheral phenyl ring can significantly enhance the anti-cancer efficacy of these compounds.[3][6]
The analogue TA-02 , with its chloro-substitution, emerged as the most potent compound in this series, exhibiting strong inhibition of VEGFR-2 and significant cytotoxicity against breast and liver cancer cell lines.[6] These findings provide a strong rationale for further investigation of this and similar analogues.
Future research should focus on:
-
Lead Optimization: Further diversifying the substitutions on the thiazole and phenyl rings to improve potency and selectivity.
-
In Vivo Studies: Evaluating the most promising compounds in animal models to assess their pharmacokinetic properties and in vivo efficacy.[8]
-
Target Profiling: Screening lead compounds against a broader panel of kinases to determine their selectivity profile and identify potential off-target effects.
By systematically building upon the insights gained from this comparative analysis, the scientific community can accelerate the development of novel, effective, and targeted therapies for cancer.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Validation of 1-Thiazol-4-YL-ethylamine: A Novel Compound Screening Strategy
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] When presented with a novel thiazole derivative like 1-Thiazol-4-YL-ethylamine, whose biological targets are unknown, a systematic screening cascade is paramount. This guide outlines a self-validating workflow designed to efficiently profile the compound, identify potential therapeutic areas, and eliminate non-viable candidates early in the discovery process.[6][7]
Phase 1: Foundational Viability and Cytotoxicity Assessment
Before investigating specific mechanistic activities, it is crucial to determine the compound's intrinsic effect on cell health. This step establishes the concentration range where the compound is non-toxic, ensuring that any observed effects in subsequent assays are not mere artifacts of cell death. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a gold-standard colorimetric method for this purpose.[8][9][10][11]
Principle of the MTT Assay: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][10][11] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9][12]
Comparative Cytotoxicity Data
The following table presents hypothetical data from an MTT assay performed on HeLa (human cervical cancer) cells treated with this compound for 48 hours. Doxorubicin, a well-characterized chemotherapeutic agent, serves as the positive control for cytotoxicity.
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Vehicle (0.1% DMSO) | N/A | 100 ± 4.5 | >100 |
| This compound | 1 | 98.2 ± 5.1 | \multirow{5}{}{~45} |
| 10 | 91.5 ± 4.8 | ||
| 25 | 65.3 ± 6.2 | ||
| 50 | 48.1 ± 5.5 | ||
| 100 | 21.7 ± 3.9 | ||
| Doxorubicin (Positive Control) | 0.1 | 85.4 ± 6.3 | \multirow{5}{}{~0.8} |
| 0.5 | 62.1 ± 5.9 | ||
| 1 | 49.8 ± 4.7 | ||
| 5 | 25.0 ± 4.1 | ||
| 10 | 8.9 ± 2.8 |
Interpretation: The data indicates that this compound exhibits moderate cytotoxicity at higher concentrations, with a calculated IC50 of approximately 45 µM. For subsequent mechanism-specific assays, concentrations should be kept well below this value (e.g., ≤ 10 µM) to minimize confounding effects from cell death.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Phase 2: Broad Target Class Profiling
With a safe concentration range established, the next step is to screen the compound against diverse, high-value target classes to identify potential mechanisms of action. Thiazole derivatives are known to interact with a variety of protein families, particularly protein kinases and G-protein coupled receptors (GPCRs).[1][13]
Screening Workflow Diagram
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceuticals | Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors [mdpi.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Thiazol-4-YL-ethylamine for Pharmaceutical Research and Development
Introduction: The Significance of 1-Thiazol-4-YL-ethylamine in Drug Discovery
This compound is a crucial chiral building block in the synthesis of a variety of pharmacologically active compounds. Its unique structural motif, featuring a thiazole ring linked to a chiral ethylamine side chain, imparts specific binding properties that are exploited in the design of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in the field of drug development. This guide provides an in-depth, comparative analysis of the most pertinent methods for the production of this compound, offering experimental data and procedural insights to inform methodological selection in both laboratory and industrial settings.
Methodology Overview: A Tale of Two Synthetic Strategies
The synthesis of this compound predominantly proceeds through the transformation of the readily available precursor, 1-(thiazol-4-yl)ethanone. This guide will focus on two distinct and widely applicable methods for this conversion:
-
Direct Reductive Amination: A versatile and widely used one-pot reaction that combines the ketone with an amine source in the presence of a reducing agent.
-
The Leuckart Reaction: A classical method of reductive amination that utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source.
A thorough comparison of these methods will be presented, evaluating them on key performance indicators such as chemical yield, reaction conditions, scalability, and considerations for enantioselective synthesis.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic transformations discussed, the following diagrams illustrate the core reaction schemes.
Figure 1: Comparative overview of Direct Reductive Amination and the Leuckart Reaction for the synthesis of this compound.
Method 1: Direct Reductive Amination
Direct reductive amination is a cornerstone of modern amine synthesis due to its operational simplicity and the wide availability of suitable reagents.[1] This one-pot procedure involves the in-situ formation of an imine from 1-(thiazol-4-yl)ethanone and an ammonia source, which is then immediately reduced to the target amine.[1]
Causality Behind Experimental Choices
The choice of reducing agent is critical to the success of this reaction. A mild reducing agent is required, one that selectively reduces the imine intermediate without significantly reducing the starting ketone. Sodium borohydride (NaBH₄) is a common and cost-effective choice for this purpose.[2] The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which facilitates the dissolution of the reagents and the progress of the reaction.
Experimental Protocol: A Representative Procedure
The following protocol is a generalized representation of a direct reductive amination for the synthesis of this compound.
Materials:
-
1-(Thiazol-4-yl)ethanone
-
Ammonium acetate or ammonia in methanol
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
To a solution of 1-(thiazol-4-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Figure 2: Experimental workflow for the Direct Reductive Amination of 1-(thiazol-4-yl)ethanone.
Method 2: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, utilizing ammonium formate or formamide as the reagent.[3] This reaction is typically performed at high temperatures and results in the formation of the N-formyl derivative of the amine, which must then be hydrolyzed to yield the final product.[3]
Mechanistic Insight and Procedural Rationale
The Leuckart reaction proceeds through the initial formation of an iminium ion, which is then reduced by a hydride transfer from formic acid (generated in situ from ammonium formate).[3] The high temperatures are necessary to drive the reaction to completion. The formation of the N-formyl intermediate is a characteristic feature of this reaction when formamide is used.[3] Subsequent acid or base-catalyzed hydrolysis is required to cleave the formyl group and liberate the free amine.
Experimental Protocol: A Representative Procedure
The following protocol outlines the general steps for a Leuckart reaction to produce this compound.
Materials:
-
1-(Thiazol-4-yl)ethanone
-
Ammonium formate or Formamide
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
A mixture of 1-(thiazol-4-yl)ethanone (1.0 eq) and a large excess of ammonium formate (e.g., 5-10 eq) is heated to 160-180 °C for several hours.
-
Alternatively, the ketone can be heated with formamide at a similar temperature.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC).
-
After completion, the reaction mixture is cooled to room temperature.
-
For hydrolysis of the N-formyl intermediate, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.
-
The solution is then cooled and made alkaline by the addition of a concentrated sodium hydroxide solution.
-
The liberated amine is extracted with an organic solvent such as diethyl ether.
-
The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation.
Figure 3: Experimental workflow for the Leuckart Reaction for the synthesis of this compound.
Comparative Analysis of Synthesis Efficiency
The choice between Direct Reductive Amination and the Leuckart Reaction depends on several factors, including the desired scale of the reaction, available equipment, and sensitivity of the substrate to high temperatures.
| Parameter | Direct Reductive Amination | Leuckart Reaction |
| Reaction Conditions | Mild (0 °C to room temperature) | Harsh (160-180 °C) |
| Reagents | NaBH₄, NH₃/NH₄OAc | HCOOH/NH₃ or HCONH₂ |
| Yield | Generally moderate to high | Variable, can be moderate to good |
| Scalability | Readily scalable | Scalable, but high temperatures can be a challenge |
| Workup | Multi-step extraction | Requires a separate hydrolysis step |
| Byproducts | Borate salts | Formylated intermediates, potential for side reactions at high temp. |
| Enantioselectivity | Amenable to asymmetric catalysis | Not typically enantioselective |
Enantioselective Synthesis: The Chiral Challenge
For many pharmaceutical applications, obtaining a single enantiomer of this compound is crucial. Asymmetric synthesis of this compound can be achieved through modifications of the direct reductive amination approach.
One common strategy is asymmetric transfer hydrogenation of the intermediate imine. This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen donor such as isopropanol or formic acid.[4] The chiral catalyst creates a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine.
Another approach is the use of chiral auxiliaries . In this method, the ketone is first reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction of this intermediate, followed by removal of the chiral auxiliary, yields the enantiomerically enriched target amine.
The development of efficient and highly selective chiral catalysts for the asymmetric reductive amination of ketones remains an active area of research.
Conclusion and Future Perspectives
Both Direct Reductive Amination and the Leuckart Reaction offer viable pathways for the synthesis of this compound. For general laboratory-scale synthesis where mild conditions are preferred, Direct Reductive Amination with sodium borohydride is often the method of choice due to its operational simplicity and generally good yields. The Leuckart Reaction, while historically significant, is often less favored due to the harsh reaction conditions and the need for a separate hydrolysis step.
For applications requiring high enantiopurity, the focus shifts to asymmetric catalytic methods , primarily based on the principles of direct reductive amination. The ongoing development of novel chiral catalysts and biocatalytic approaches promises to deliver even more efficient and selective syntheses of this important pharmaceutical building block in the future. Researchers and drug development professionals should carefully consider the specific requirements of their project, including scale, cost, and desired stereochemistry, when selecting a synthetic route for this compound.
References
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 1-Thiazol-4-YL-ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in diverse molecular interactions have made it a cornerstone in the design of novel therapeutic agents. Within this vast chemical space, derivatives of 1-Thiazol-4-YL-ethylamine have emerged as a promising class of compounds with a wide array of biological activities, ranging from enzyme inhibition to receptor modulation.[2][5][6][7][8]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the causal relationships behind experimental choices and providing a framework for the rational design of more potent and selective molecules. We will explore how subtle modifications to this core scaffold can dramatically influence biological outcomes, supported by experimental data and detailed protocols.
The this compound Scaffold: A Versatile Template for Drug Discovery
The this compound core consists of a central thiazole ring substituted at the 4-position with an ethylamine side chain. This arrangement provides a rigid framework with key pharmacophoric features: a hydrogen bond donor/acceptor in the thiazole ring, a basic nitrogen atom in the ethylamine side chain, and multiple points for substitution to modulate physicochemical properties and target engagement.
Below is a general workflow for the synthesis and evaluation of this compound derivatives, a common starting point for many SAR studies.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
I. Kinase Inhibition: Targeting the ATP-Binding Site
Thiazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and established targets in oncology and inflammatory diseases.[7] The this compound scaffold can be effectively tailored to fit into the ATP-binding pocket of these enzymes.
A. Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. A series of 4-thiazolyl-2-phenylaminopyrimidines have been identified as potent Syk inhibitors.[5] Lead optimization of these compounds has provided derivatives with nanomolar potency.[5]
Key SAR Insights for Syk Inhibition:
-
Phenylamino Moiety: The phenylamino group at the 2-position of the pyrimidine is crucial for activity. Substitutions on this phenyl ring can significantly impact potency.
-
Thiazole Substitution: The nature of the substituent at the 4-position of the thiazole ring influences both potency and selectivity.
-
Pyrimidine Core: The pyrimidine ring acts as a central scaffold, orienting the key interacting moieties within the kinase active site.
| Compound ID | R1 (on Phenylamino) | R2 (on Thiazole) | Syk Inhibition (Ki, nM) |
| Lead Compound | H | H | >1000 |
| Optimized 1 | 3-Cl | H | 50 |
| Optimized 2 | 3-Cl | CH3 | 15 |
| Optimized 3 | 3-Cl | CF3 | 8 |
Data is representative and compiled for illustrative purposes based on general findings in the literature.
The data suggests that electron-withdrawing groups on the phenylamino ring and small, electron-withdrawing substituents on the thiazole ring enhance Syk inhibitory activity.
B. Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles have shown potent inhibitory activity against CDK9.[9]
Key SAR Insights for CDK9 Inhibition:
-
Aniline Ring Substitution: Different functional groups on the aniline ring dramatically affect CDK potency and selectivity.[9]
-
Thiazole Moiety: The thiazole ring is a key feature for binding within the ATP-binding site.
-
Pyrimidinyl Ring: Modifications to the pyrimidinyl ring also influence the inhibitory profile.[9]
Caption: Key structural components influencing CDK9 inhibition by 4-thiazolyl derivatives.
II. G-Protein Coupled Receptor (GPCR) Modulation
The versatility of the this compound scaffold extends to the modulation of GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.
A. Adenosine A3 Receptor Antagonism
Adenosine A3 receptors are implicated in inflammatory processes and are a target for the treatment of conditions like asthma and glaucoma. N-acylated aminothiazole derivatives have been identified as potent and selective A3 receptor antagonists.[2]
Key SAR Insights for Adenosine A3 Receptor Antagonism:
-
Phenyl Ring Substitution: A methoxy group at the 4-position of the phenyl ring attached to the thiazole significantly increases binding affinity.[2]
-
Amine Acylation: N-acetyl or N-propionyl substitutions on the aminothiazole template lead to a great increase in binding affinity and selectivity for human adenosine A3 receptors.[2]
| Compound ID | Phenyl Substitution | Amine Substitution | hA3 Ki (nM) |
| Parent Amine | 4-OCH3 | H | >1000 |
| Derivative 1 | 4-OCH3 | Acetyl | 5.2 |
| Derivative 2 | 4-OCH3 | Propionyl | 2.8 |
| Derivative 3 | H | Acetyl | 150 |
Data is representative and compiled for illustrative purposes based on general findings in the literature.[2]
These findings highlight the importance of specific substitutions on both the phenyl ring and the exocyclic amine for achieving high-affinity antagonism of the adenosine A3 receptor.
B. AMPA Receptor Modulation
Thiazole derivatives have also been explored as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for synaptic plasticity and neurotransmission.[8]
Experimental Protocol: Synthesis of a 4-Phenyl-1-thiazol-4-yl-ethylamine Derivative
This protocol outlines a general synthesis for a key intermediate in the development of this compound derivatives.
Step 1: Synthesis of 4-Phenyl-thiazol-2-amine
-
To a solution of acetophenone (1 eq.) in ethanol, add thiourea (1.1 eq.).
-
Add iodine (1 eq.) portion-wise and reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry to obtain 4-phenyl-thiazol-2-amine.
Step 2: N-Alkylation to introduce the ethylamine side chain
-
To a solution of 4-phenyl-thiazol-2-amine (1 eq.) in a suitable solvent (e.g., DMF), add a suitable alkylating agent with a protected amine function (e.g., 2-(Boc-amino)ethyl bromide) (1.2 eq.) and a base (e.g., K2CO3) (2 eq.).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work up the reaction by partitioning between an organic solvent and water.
-
Purify the crude product by column chromatography.
-
Deprotect the amine group (e.g., using TFA in DCM for a Boc group) to yield the final 1-(4-phenylthiazol-2-yl)ethan-1-amine derivative.
III. Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of this compound derivatives are not limited to kinase inhibition. These compounds can also interfere with other crucial cellular processes, such as tubulin polymerization.
A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent anticancer agents that target tubulin by binding to the colchicine binding site.[10]
Key SAR Insights for Anticancer Activity (Tubulin Polymerization Inhibition):
-
"A" and "C" Ring Modifications: Substitutions on the methoxybenzoyl ("A" ring) and the aryl ("C" ring) moieties significantly impact antiproliferative activity.[10]
-
Linker Modification: Introducing a nitrogen-containing linker between the phenyl and thiazole rings can lead to potent and water-soluble compounds.[10]
-
Thiazole as the "B" Ring: The thiazole ring serves as a crucial central scaffold ("B" ring) in these tubulin inhibitors.[10]
References
- 1. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Thiazol-4-YL-ethylamine Derivatives: A Guide for Target Identification and Lead Optimization
In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone of drug discovery, integral to a multitude of clinically approved therapeutics.[1][2] Its derivatives are recognized for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5] This guide provides a comprehensive, in-silico comparative docking study of "1-Thiazol-4-YL-ethylamine" derivatives against three clinically relevant protein targets, offering a framework for researchers in drug development to assess potential therapeutic applications and guide lead optimization.
Introduction: The Rationale for Comparative Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In drug discovery, it is instrumental in understanding the binding mode of a small molecule (ligand) within the active site of a target protein.[8] A comparative docking study, as presented here, allows for the simultaneous evaluation of a series of related compounds against multiple, distinct protein targets. This approach is invaluable for:
-
Target Prioritization: Identifying the most probable biological targets for a novel series of compounds.
-
Structure-Activity Relationship (SAR) Elucidation: Understanding how subtle modifications to a chemical scaffold influence binding affinity and selectivity.
-
Lead Optimization: Guiding the design of more potent and selective inhibitors.
This guide focuses on derivatives of the "this compound" core structure. For the purpose of this study, we will analyze the parent compound and two hypothetical derivatives with varying substitutions to illustrate the comparative methodology.
Ligands for Analysis:
-
Ligand A: this compound
-
Ligand B: N-acetyl-1-Thiazol-4-YL-ethylamine
-
Ligand C: 1-(2-phenyl-Thiazol-4-YL)-ethylamine
Selection of Protein Targets
Based on the well-documented biological activities of thiazole-containing compounds, three representative protein targets from different therapeutic areas were selected for this comparative analysis:
-
Epidermal Growth Factor Receptor (EGFR) Kinase (PDB ID: 1M17): A key target in oncology. Many small molecule inhibitors targeting the ATP-binding site of EGFR kinase contain heterocyclic scaffolds.
-
Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR): A primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Several selective COX-2 inhibitors feature heterocyclic cores.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) (PDB ID: 2PRG): A nuclear receptor that is the target of the thiazolidinedione class of antidiabetic drugs.
Experimental Workflow: A Step-by-Step Docking Protocol
The following protocol outlines a standardized and reproducible workflow for performing comparative molecular docking using widely accepted software such as AutoDock Vina.
Workflow Diagram
Caption: A generalized workflow for comparative molecular docking studies.
Step 1: Ligand Preparation
-
2D Structure Generation: Draw the chemical structures of Ligands A, B, and C using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a force field such as MMFF94 to obtain a low-energy conformation. This can be accomplished using software like Avogadro or the Open Babel package.
-
File Format Conversion: Save the optimized 3D structures in a suitable format for docking, such as .pdbqt, which includes information on rotatable bonds and atom types.
Step 2: Protein Preparation
-
PDB File Acquisition: Download the crystal structures of EGFR kinase (1M17), COX-2 (5KIR), and PPARγ (2PRG) from the Protein Data Bank (PDB).
-
Structure Cleaning: Remove all non-essential molecules from the PDB files, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein structures and assign appropriate atomic charges (e.g., Gasteiger charges). This is a critical step for accurate electrostatic interaction calculations. Software like AutoDockTools or Chimera can be used for this purpose.
-
File Format Conversion: Save the prepared protein structures in the .pdbqt format.
Step 3: Grid Box Generation
For each protein, define a three-dimensional grid box that encompasses the known binding site of the co-crystallized ligand. This grid defines the search space for the docking algorithm. The dimensions and coordinates of the grid box should be sufficiently large to allow for the free rotation and translation of the ligands within the active site.
Step 4: Molecular Docking
Perform the docking calculations using a program like AutoDock Vina. This software employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.[8] The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.
Step 5: Analysis of Results
-
Binding Affinity Comparison: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a more favorable predicted binding interaction.
-
Pose Visualization and Interaction Analysis: The top-ranked binding poses for each ligand-protein complex should be visualized using molecular graphics software (e.g., PyMOL, Chimera). This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
Predicted Docking Results and Interpretation
The following table summarizes the hypothetical docking scores for the three ligands against the three protein targets.
| Ligand | EGFR Kinase (kcal/mol) | COX-2 (kcal/mol) | PPARγ (kcal/mol) |
| A: this compound | -6.2 | -5.8 | -6.5 |
| B: N-acetyl-1-Thiazol-4-YL-ethylamine | -6.8 | -6.5 | -7.1 |
| C: 1-(2-phenyl-Thiazol-4-YL)-ethylamine | -7.5 | -7.2 | -7.9 |
Interpretation of Hypothetical Results:
-
Overall Trend: The addition of substituents to the parent scaffold (Ligands B and C) generally leads to a more favorable predicted binding affinity across all three targets. This suggests that these modifications enhance interactions within the respective binding pockets.
-
Target Preference: All three ligands show a slight preference for PPARγ, as indicated by the most negative binding affinities. This could suggest that the "this compound" scaffold may be a promising starting point for the development of novel PPARγ modulators.
-
Impact of Substituents:
-
The N-acetyl group in Ligand B likely introduces an additional hydrogen bond acceptor, which could contribute to the improved binding affinity compared to Ligand A .
-
The phenyl group in Ligand C significantly enhances the predicted binding affinity. This is likely due to favorable hydrophobic and/or pi-stacking interactions within the active sites of the target proteins.
-
Conclusion and Future Directions
This comparative docking guide demonstrates a systematic approach to evaluating the therapeutic potential of a series of related compounds. The in-silico data suggests that "this compound" derivatives have the potential to interact with multiple clinically relevant targets, with a notable predicted affinity for PPARγ.
It is crucial to emphasize that molecular docking is a predictive tool, and these computational results must be validated through experimental assays. Future work should involve:
-
Synthesis and In-Vitro Validation: The synthesis of the proposed derivatives and their biological evaluation against the identified targets (e.g., enzyme inhibition assays, receptor binding assays).
-
Expanded SAR Studies: The design and docking of a larger library of derivatives to further explore the structure-activity relationships and optimize for potency and selectivity.
-
Molecular Dynamics Simulations: For the most promising ligand-protein complexes, molecular dynamics simulations can provide a more dynamic and detailed understanding of the binding stability and interactions over time.[7]
By integrating computational and experimental approaches, researchers can accelerate the discovery and development of novel therapeutics based on the versatile thiazole scaffold.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. media.neliti.com [media.neliti.com]
- 6. KBbox: Methods [kbbox.h-its.org]
- 7. Molecular Dynamic Simulations and Molecular Docking as a Potential Way for Designed New Inhibitor Drug without Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Thiazol-4-YL-ethylamine
This document provides essential procedural guidance for the safe handling and disposal of 1-Thiazol-4-YL-ethylamine (CAS No. 7728-74-7). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.
Core Hazard Assessment and Safety Imperatives
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound can be elusive, data from its structural class—thiazoles and ethylamines—mandate that it be treated as hazardous material. The primary amine group and the thiazole heterocycle are key functional groups that dictate its reactivity and toxicological profile.
Based on available data for this compound and structurally related compounds, the following hazards should be assumed[1][2]:
-
Harmful if Swallowed: Poses a significant toxicity risk upon ingestion[1].
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation[1]. Amines, as a class, can be corrosive to tissues[3][4].
-
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[1].
-
Environmental Hazard: Discharge into the environment must be avoided as thiazole derivatives and amines can be harmful to aquatic life[5][6][7].
The causality behind these hazards lies in the chemical's basicity (due to the amine group) and its potential to interfere with biological processes. This necessitates stringent handling protocols to prevent any route of exposure.
Key Compound Data Summary
| Parameter | Value | Reference |
| Chemical Name | This compound | [8] |
| Synonyms | 2-(Thiazol-4-yl)ethylamine; 4-Thiazoleethanamine | [1][9] |
| CAS Number | 7728-74-7 | [1] |
| Molecular Formula | C₅H₈N₂S | [9] |
| Molecular Weight | 128.20 g/mol | [8] |
| Assumed Hazard Class | Harmful, Irritant, Environmental Hazard | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. Given the assumed hazards, the following PPE is mandatory when handling this compound in any form, including its waste products.
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact[3][5].
-
Eye/Face Protection: Use government-approved chemical safety goggles or a full-face shield to protect against splashes[5][10][11]. Standard safety glasses are insufficient.
-
Skin and Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are required to prevent skin exposure. For larger quantities or spill response, a chemical-resistant apron or suit may be necessary[5][10].
-
Respiratory Protection: All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood[5][11]. If there is a risk of generating aerosols or vapors outside of a fume hood, a government-approved respirator with an appropriate cartridge for organic vapors/amines must be used[10][11].
Step-by-Step Disposal Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Adherence to these steps ensures compliance and safety. The guiding principle is that this chemical waste must be managed as hazardous waste from the point of generation to its final destruction by a licensed facility[12][13][14].
Step 1: Waste Identification and Segregation
The moment this compound or any material contaminated with it is no longer intended for use, it becomes hazardous waste.
-
Action: Immediately designate the material as waste.
-
Causality: This prevents accidental reuse and ensures the material enters the correct waste management stream from the outset.
-
Segregation: Keep this compound waste separate from all other chemical waste streams, especially acids and strong oxidizing agents[12][15]. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire.
Step 2: Container Management
The integrity of your waste container is crucial for preventing leaks and environmental contamination.
-
Action: Select a chemically compatible container, typically the original product container or a high-density polyethylene (HDPE) jug, that is in good condition and has a tightly sealing screw cap[14].
-
Liquid Waste: Collect unused solutions or reaction residues containing the compound.
-
Solid Waste: Collect contaminated materials such as pipette tips, gloves, and absorbent pads in a separate, clearly marked, sealable bag or container[6].
-
Causality: Using a compatible and sealable container prevents the chemical from degrading the container and releasing hazardous fumes or liquid[12][14]. The container must remain closed at all times except when adding waste.
Step 3: Proper Labeling
Clear and accurate labeling is a cornerstone of regulatory compliance and safety. It communicates the hazard to everyone in the laboratory and to waste handlers.
-
Action: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[14]. The label must include:
-
The full chemical name: "This compound " (do not use abbreviations)[13].
-
An accurate accounting of all container contents, including solvents and their approximate percentages.
-
The date of accumulation start.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Causality: Federal and local regulations (such as those from the EPA) mandate specific labeling requirements to ensure safe handling, transport, and disposal[14][16].
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel[14]. The storage area should be a secondary containment bin to capture any potential leaks. Store away from heat sources and incompatible materials[12][15].
-
Causality: Proper storage minimizes the risk of spills, reactions, and exposure to personnel. Secondary containment is a critical backup measure required by safety protocols[14].
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Action: Once the container is full or has been accumulating for a set period (per your institution's policy, often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup[12][13].
-
Causality: Final disposal of hazardous waste must be handled by certified professionals who can transport it to a permitted treatment, storage, and disposal facility (TSDF) for incineration or other approved neutralization methods. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and equivalent state regulations[14][16]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5][17].
Emergency Procedures for Spills and Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[2][3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][3].
-
Small Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite. Collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete[5][11].
-
Large Spill: Evacuate the area immediately. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean it up without specialized training and equipment[11].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision-making process for waste management.
References
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. CAS 7728-74-7 | 2-(Thiazol-4-YL)ethylamine - Synblock [synblock.com]
- 9. 2-(1,3-Thiazol-4-yl)ethanamine | CAS 7728-74-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. benchchem.com [benchchem.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. fishersci.fi [fishersci.fi]
- 16. wku.edu [wku.edu]
- 17. acs.org [acs.org]
Navigating the Safe Handling of 1-Thiazol-4-YL-ethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of specialized chemical reagents, such as 1-Thiazol-4-YL-ethylamine, demands a comprehensive understanding of its properties and a meticulous approach to safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the confident and safe use of this compound in your research endeavors.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound, a primary amine containing a thiazole moiety, presents a specific set of hazards that must be respected. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.
-
Causes skin irritation (H315): Direct contact with the skin can result in irritation.
-
Causes serious eye irritation (H319): Contact with the eyes can cause significant irritation.
-
May cause respiratory irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 7728-74-7 | [1][5][6] |
| Molecular Formula | C₅H₈N₂S | [5][7] |
| Molecular Weight | 128.20 g/mol | [5][7] |
| Boiling Point | 232.4°C at 760 mmHg | [8] |
| Flash Point | 94.3°C | [8] |
| Density | 1.18 g/cm³ | [8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety[9]:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z87.1 standard are required. In situations where there is a splash hazard, a face shield should be worn in addition to safety goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.
Preparation and Weighing
-
Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, containers) and PPE are readily available.
-
Weighing: Tare a suitable, clean, and dry container on an analytical balance. Carefully transfer the required amount of the compound into the container. Avoid generating dust.
-
Cleaning: Immediately after weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the desired solvent to the container with this compound.
-
Mixing: Use appropriate methods for mixing, such as a magnetic stirrer, ensuring the container is securely capped or covered to prevent splashes or vapor release.
-
Reaction Assembly: If the compound is to be used in a reaction, assemble the apparatus within the fume hood. Ensure all joints are properly sealed.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment. All waste must be handled in accordance with local, state, and federal regulations[10].
-
Waste Segregation:
-
Solid Waste: Unused this compound and any contaminated solids (e.g., weighing paper, gloves) should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their work, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. CAS 7728-74-7 | 2-(Thiazol-4-YL)ethylamine - Synblock [synblock.com]
- 6. targetmol.com [targetmol.com]
- 7. chemscene.com [chemscene.com]
- 8. 2-(1,3-Thiazol-4-yl)ethanamine | CAS 7728-74-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
